1-Methylxanthine-13C4,15N3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
173.09 g/mol |
IUPAC名 |
1-methyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 |
InChIキー |
MVOYJPOZRLFTCP-UDDVCBLJSA-N |
異性体SMILES |
C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2 |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
製品の起源 |
United States |
Foundational & Exploratory
The Role of 1-Methylxanthine-¹³C₄,¹⁵N₃ in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled derivative of 1-methylxanthine (B19228), a key metabolite in the human metabolism of methylxanthine compounds such as caffeine (B1668208) and theophylline. The incorporation of four Carbon-13 (¹³C) and three Nitrogen-15 (¹⁵N) isotopes creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, heavier mass. This property makes it an invaluable tool in modern bioanalytical and metabolic research, enabling precise quantification and tracing of metabolic pathways. This technical guide provides an in-depth overview of the applications of 1-Methylxanthine-¹³C₄,¹⁵N₃, complete with experimental methodologies and data interpretation.
Core Applications in Research
The primary applications of 1-Methylxanthine-¹³C₄,¹⁵N₃ in a research setting are twofold:
-
Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the precise quantification of endogenous compounds in complex biological matrices (e.g., plasma, urine) is challenging due to variations in sample preparation and instrument response. 1-Methylxanthine-¹³C₄,¹⁵N₃ serves as an ideal internal standard for the measurement of unlabeled 1-methylxanthine.[1] By adding a known amount of the labeled compound to a biological sample, any loss or variability during extraction, derivatization, or analysis affects both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal allows for highly accurate and precise quantification.
-
Metabolic Tracer: As a stable isotope-labeled compound, 1-Methylxanthine-¹³C₄,¹⁵N₃ can be used as a tracer to investigate metabolic pathways in vivo and in vitro.[1] When introduced into a biological system, the labeled 1-methylxanthine and its downstream metabolites can be tracked and distinguished from their unlabeled endogenous counterparts by mass spectrometry. This allows researchers to elucidate metabolic routes, determine the rate of metabolic conversion (flux), and understand how various factors, such as disease states or drug interactions, affect specific metabolic pathways.
Data Presentation: Urinary Concentrations of 1-Methylxanthine
The following table presents urinary concentrations of 1-methylxanthine and related metabolites from a large-scale human study. This data, while not generated using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard in this specific publication, is representative of the quantitative data obtained from LC-MS/MS methods where such standards are critical for accuracy. The concentrations are presented as geometric means and medians for the US population.
Table 1: Urinary Concentrations of Caffeine and Select Metabolites in the U.S. Population (NHANES 2009–2010) [2]
| Analyte | Geometric Mean (95% CI) (μmol/L) | Median (95% CI) (μmol/L) |
| 1-Methylxanthine (1X) | 27.0 (24.4–29.9) | 27.8 (24.1–31.2) |
| 1-Methyluric acid (1U) | 54.1 (48.7–60.0) | 58.6 (48.6–67.2) |
| Caffeine (1,3,7-trimethylxanthine) | 3.32 (2.91–3.78) | 3.31 (2.73–4.10) |
| Paraxanthine (1,7-dimethylxanthine) | 16.9 (15.1–18.9) | 17.5 (15.1–20.0) |
| Theophylline (1,3-dimethylxanthine) | 1.70 (1.56–1.85) | 1.70 (1.51–1.94) |
| Theobromine (3,7-dimethylxanthine) | 13.9 (12.5–15.4) | 14.0 (12.0–16.1) |
Experimental Protocols
Protocol 1: Quantification of 1-Methylxanthine in Human Urine using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a detailed methodology for the quantitative analysis of 1-methylxanthine in urine, a common application for 1-Methylxanthine-¹³C₄,¹⁵N₃.
1. Materials and Reagents:
-
Human urine samples
-
1-Methylxanthine analytical standard
-
1-Methylxanthine-¹³C₄,¹⁵N₃ (as internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of urine, add a known concentration of 1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard solution.
-
Dilute the sample with 1 mL of 0.1% formic acid in deionized water.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled 1-Methylxanthine: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion.
-
1-Methylxanthine-¹³C₄,¹⁵N₃: Monitor the transition from its heavier precursor ion to a corresponding product ion. The specific m/z values will depend on the instrument and optimization.
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the unlabeled 1-methylxanthine and the labeled internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using a series of known concentrations of the 1-methylxanthine analytical standard spiked with the same amount of internal standard.
-
Determine the concentration of 1-methylxanthine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Caffeine
The following diagram illustrates the primary metabolic pathway of caffeine in humans, leading to the formation of 1-methylxanthine. This pathway is predominantly carried out by the cytochrome P450 enzyme system in the liver, particularly CYP1A2.
References
- 1. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylxanthine: A Core Metabolite in Caffeine and Theophylline Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Methylxanthine (B19228) (1-MX) is a pivotal metabolite in the human biotransformation of two widely consumed methylxanthines: the stimulant caffeine (B1668208) and the therapeutic drug theophylline (B1681296). As a downstream product of hepatic metabolism, primarily mediated by cytochrome P450 1A2 (CYP1A2), the formation and clearance of 1-MX provide critical insights into individual drug-metabolizing capacities and can serve as a biomarker for caffeine intake. This technical guide offers a comprehensive overview of 1-methylxanthine, detailing its metabolic pathways, pharmacokinetic profile, physiological activities, and the analytical methodologies used for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of methylxanthine pharmacology and metabolism.
Introduction
1-Methylxanthine is a purine (B94841) alkaloid and a significant urinary metabolite of both caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[1] While not naturally abundant in plants at high levels like its parent compounds, its presence in biological fluids is a direct indicator of their consumption and subsequent metabolism.[1][2] Understanding the metabolic fate of caffeine and theophylline is crucial for assessing drug efficacy, potential toxicity, and drug-drug interactions. 1-Methylxanthine's role as a downstream metabolite makes it a key molecule in these assessments.[3] Recent research also suggests that 1-MX itself may possess biological activities, including enhancing the radiosensitivity of tumor cells and exhibiting cognitive-enhancing and neuroprotective properties.[1][4][5][6][7]
Metabolic Pathways of 1-Methylxanthine Formation
The generation of 1-methylxanthine from caffeine and theophylline is a multi-step process occurring predominantly in the liver. The primary enzyme responsible for the initial demethylation steps is Cytochrome P450 1A2 (CYP1A2), with Xanthine (B1682287) Oxidase (XO) playing a crucial role in subsequent oxidation.[8]
Metabolism from Caffeine
Caffeine is extensively metabolized, with over 95% being transformed by hepatic enzymes.[8][9] The major metabolic route leading to 1-methylxanthine involves the following steps:
-
N3-demethylation of Caffeine: CYP1A2 catalyzes the removal of the methyl group at the N3 position of caffeine to form paraxanthine (B195701) (1,7-dimethylxanthine). This is the principal metabolic pathway for caffeine, accounting for approximately 70-80% of its initial metabolism.[8][9]
-
N7-demethylation of Paraxanthine: Paraxanthine is further metabolized by CYP1A2 through the removal of the methyl group at the N7 position, yielding 1-methylxanthine.[8]
Metabolism from Theophylline
Theophylline, used clinically as a bronchodilator, also undergoes hepatic metabolism to produce 1-methylxanthine.[10][11]
-
N3-demethylation of Theophylline: CYP1A2 mediates the 3-demethylation of theophylline to directly form 1-methylxanthine.[12][13] This is one of the alternative routes to the main 8-hydroxylation pathway of theophylline metabolism.[10]
Further Metabolism of 1-Methylxanthine
Once formed, 1-methylxanthine is further metabolized, primarily through oxidation by xanthine oxidase, to form 1-methyluric acid.[8][13]
Below is a Graphviz diagram illustrating the metabolic pathways leading to the formation of 1-Methylxanthine.
Quantitative Data on Metabolism and Pharmacokinetics
The following tables summarize key quantitative data related to the metabolism of caffeine and theophylline, and the pharmacokinetics of the resulting methylxanthines.
Table 1: Metabolism of Theophylline in Adults [10]
| Metabolic Pathway | Percentage of Parent Drug | Metabolite |
| 8-hydroxylation | ~60-80% | 1,3-Dimethyluric Acid |
| N-demethylation | 8-24% | 1-Methylxanthine |
| N-demethylation | 5-15% | 3-Methylxanthine |
| N-methylation | ~6% | Caffeine |
Table 2: Primary Metabolism of Caffeine [9]
| Metabolic Pathway | Percentage of Metabolism | Metabolite |
| N3-demethylation | 70-80% | Paraxanthine |
| 1-N-demethylation | ~7-8% | Theobromine |
| 7-N-demethylation | ~7-8% | Theophylline |
| C-8 hydroxylation | ~15% | 1,3,7-Trimethyluric acid |
Table 3: Pharmacokinetic Parameters of Methylxanthines [14]
| Compound | Half-life (h) | Plasma Clearance (mL·min⁻¹·Kg⁻¹) | Volume of Distribution (L/Kg) |
| Caffeine | 4.1 | 2.07 | 0.63–0.72 |
| Theophylline | 6.2 | 0.93 | 0.44 |
| Theobromine | 7.2 | 1.20 | 0.63–0.72 |
| Paraxanthine | 3.1 | 2.20 | 0.63–0.72 |
Physiological Effects of 1-Methylxanthine
While historically viewed primarily as a metabolite, recent studies have indicated that 1-methylxanthine possesses its own pharmacological activities.
-
Adenosine (B11128) Receptor Antagonism: Like other methylxanthines, 1-MX acts as an adenosine receptor antagonist, which may contribute to the stimulant effects observed with caffeine consumption.[4][5][6]
-
Neurocognitive Effects: Studies in animal models have shown that 1-methylxanthine supplementation can enhance memory and increase the levels of key neurotransmitters such as acetylcholine (B1216132) and dopamine.[4][5][6][7] It has also been shown to reduce amyloid-beta levels and increase concentrations of brain-derived neurotrophic factor (BDNF), suggesting neuroprotective properties.[4][5][6][7]
-
Radiosensitizing Effects: In vitro studies have demonstrated that 1-methylxanthine can enhance the radiosensitivity of tumor cells, increasing radiation-induced cell death.[1][2]
The signaling pathways potentially modulated by 1-methylxanthine are depicted in the diagram below.
Experimental Protocols
Chemical Synthesis of 1-Methylxanthine
A common method for the chemical synthesis of 1-methylxanthine involves the protection and subsequent deprotection of xanthine derivatives.
-
Protection Step: The 7-position of 1-methylxanthine is blocked using a protecting group. For instance, reacting 1-methylxanthine with chloromethyl pivalate (B1233124) in the presence of a base like anhydrous sodium carbonate in a solvent such as dry DMF.
-
Separation: The resulting mixture contains mono- and bis-protected xanthine. The desired mono-protected 1-methyl-7-(pivaloyloxymethyl)xanthine can be separated by crystallization from a suitable solvent like ethyl acetate.
-
Deprotection: The protecting group is removed to yield 1-methylxanthine. This can be achieved by refluxing the protected compound with a strong base, such as 2N sodium hydroxide, followed by acidification.
-
Extraction and Purification: The final product is extracted from the aqueous solution using an organic solvent like chloroform, and the solvent is evaporated to yield pure 1-methylxanthine.
Biosynthetic Production of 1-Methylxanthine
Engineered microorganisms can be utilized for the biocatalytic production of 1-methylxanthine from theophylline.[15]
-
Strain Engineering: Escherichia coli is engineered to express N-demethylase genes, such as ndmA and ndmB from Pseudomonas putida CBB5, which are responsible for the N1- and N3-demethylation of methylxanthines.[15]
-
Whole-Cell Biocatalysis: The engineered E. coli cells are used as whole-cell biocatalysts in a reaction mixture containing theophylline as the substrate.
-
Reaction Conditions: The biotransformation is carried out under optimized conditions, which can be scaled up for gram-scale production.[15]
-
Purification: The produced 1-methylxanthine is then purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC).[15]
Analytical Determination of 1-Methylxanthine
High-Performance Liquid Chromatography (HPLC) is a standard and robust method for the quantification of 1-methylxanthine in biological samples.[16][17]
-
Sample Preparation: Biological samples, such as urine or plasma, may require a solid-phase extraction (SPE) step to remove interfering substances. For instance, using C18 cartridges.[16]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[16]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution (e.g., 0.05% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is commonly employed.[16]
-
Detection: A Diode-Array Detector (DAD) is used for detection, with the wavelength set to approximately 275 nm for methylxanthines.[16]
-
Quantification: Calibration curves are generated using standard solutions of 1-methylxanthine of known concentrations to quantify the analyte in the samples.[16]
An example workflow for the HPLC analysis of 1-methylxanthine is presented below.
Conclusion
1-Methylxanthine is a central metabolite in the pharmacology of caffeine and theophylline. Its formation is a key indicator of CYP1A2 activity, making it a valuable tool in pharmacokinetic and drug metabolism studies. Furthermore, emerging evidence of its own bioactivities suggests that 1-MX may contribute to the overall physiological effects of its parent compounds. The detailed metabolic pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in advancing the understanding of methylxanthine metabolism and its implications for human health and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylxanthine enhances memory and neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. ClinPGx [clinpgx.org]
- 11. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]
- 12. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 17. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Chemical Properties of Isotopically Labeled 1-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine (B19228) is a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theophylline (B1681296) in humans. Its role in various physiological processes, including the modulation of adenosine (B11128) receptors and phosphodiesterases, makes it a molecule of significant interest in drug development and metabolic research.[1][2][3] Isotopically labeled versions of 1-methylxanthine are invaluable tools for elucidating its metabolic fate, quantifying its presence in biological matrices, and probing its interactions with biological targets.[4] This technical guide provides a comprehensive overview of the chemical properties of isotopically labeled 1-methylxanthine, including its synthesis, analytical characterization, and biological activity, with a focus on providing practical data and methodologies for researchers.
Physicochemical Properties
Isotopic labeling has a negligible effect on the macroscopic physicochemical properties of 1-methylxanthine, such as its appearance and solubility. However, the change in molecular weight due to the incorporation of stable isotopes is a key feature utilized in mass spectrometry-based applications.
Table 1: Physicochemical Properties of 1-Methylxanthine and its Isotopically Labeled Analogs
| Property | Unlabeled 1-Methylxanthine | 1-Methylxanthine-d3 | 1-Methylxanthine-¹³C₄,¹⁵N₃ |
| Molecular Formula | C₆H₆N₄O₂ | C₆H₃D₃N₄O₂ | ¹³C₄C₂H₆¹⁵N₃NO₂ |
| Molecular Weight | 166.14 g/mol [5] | 169.16 g/mol | 173.09 g/mol [4] |
| Appearance | Light yellow powder[5] | Not specified | Not specified |
| Solubility | Slightly soluble in water and DMSO[5] | Not specified | Not specified |
| IUPAC Name | 1-methyl-3,7-dihydropurine-2,6-dione[5] | 1-(trideuteriomethyl)-3,9-dihydropurine-2,6-dione | Not specified |
Synthesis of Isotopically Labeled 1-Methylxanthine
The synthesis of isotopically labeled 1-methylxanthine can be achieved through both chemical and biosynthetic methods.
Chemical Synthesis
A common strategy for introducing isotopic labels is through the use of labeled precursors in a multi-step chemical synthesis. For example, the synthesis of unlabeled 1-methylxanthine can be adapted to incorporate isotopes. A general procedure involves the protection of the 7-position of a xanthine (B1682287) precursor, followed by methylation at the 1-position and subsequent deprotection. For isotopically labeled versions, a labeled methylating agent (e.g., ¹³CH₃I or CD₃I) can be used.
Experimental Protocol: Synthesis of Unlabeled 1-Methylxanthine (Adaptable for Labeled Analogs)
-
Protection of the 7-position: To a solution of 1-methylxanthine (18.9 mmoles) in dry DMF (700 ml), add anhydrous sodium carbonate (18.9 mmoles).
-
Slowly add a solution of chloromethyl pivalate (B1233124) (19.3 mmoles) in DMF (50 ml) over 1 hour with stirring.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the solvent to dryness.
-
Treat the residue with methylene (B1212753) chloride (50 ml) and filter to remove insoluble material.
-
Evaporate the methylene chloride to yield a mixture of mono- and bis-protected xanthine.
-
Purification of the intermediate: The mono-protected 1-methyl-7-(pivaloyloxymethyl)xanthine can be separated by crystallization from ethyl acetate.
-
Deprotection: The protected xanthine can be deprotected by refluxing with 2N sodium hydroxide (B78521) for 18 hours, followed by acidification and extraction.
Note: For the synthesis of isotopically labeled 1-methylxanthine, an appropriately labeled starting material or methylating agent would be used in this general scheme.
A plausible synthetic route for the multiply-labeled 1-Methylxanthine-¹³C₄,¹⁵N₃ involves the Traube purine synthesis, starting from labeled pyrimidine (B1678525) precursors and a labeled one-carbon source for the imidazole (B134444) ring closure.[4]
Biosynthesis
Engineered microorganisms offer an alternative and often more specific route for the production of isotopically labeled methylxanthines. Strains of Escherichia coli have been genetically modified to express N-demethylase enzymes that can convert theophylline (1,3-dimethylxanthine) into 1-methylxanthine.[6][7] By growing these engineered bacteria in a medium containing isotopically labeled theophylline, labeled 1-methylxanthine can be produced.
Experimental Protocol: Biosynthetic Production of 1-Methylxanthine from Theophylline [7]
-
Culture Preparation: Grow an engineered E. coli strain expressing the appropriate N-demethylase genes in a suitable culture medium.
-
Biotransformation: Resuspend the harvested cells in a reaction buffer containing theophylline (or its isotopically labeled counterpart).
-
Incubation: Incubate the cell suspension under optimized conditions of temperature and aeration to allow for the enzymatic conversion of theophylline to 1-methylxanthine.
-
Product Isolation: Separate the cells from the supernatant, which contains the product.
-
Purification: Purify the 1-methylxanthine from the supernatant using techniques such as preparative high-performance liquid chromatography (HPLC).
Analytical Characterization
The chemical identity and isotopic purity of labeled 1-methylxanthine are critical for its use in quantitative studies. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the labeled compound and to determine its isotopic enrichment. The mass spectrum of isotopically labeled 1-methylxanthine will show a molecular ion peak shifted by the mass of the incorporated isotopes.
Table 2: Mass Spectrometry Data for 1-Methylxanthine
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Unlabeled 1-Methylxanthine | 167.0563 ([M+H]⁺)[5] | 110.0348, 92.79[5] |
| 1-Methylxanthine-d3 | Expected: ~170.07 | Not specified |
| 1-Methylxanthine-¹³C₄,¹⁵N₃ | Expected: ~174.06 | Not specified |
Note: The fragmentation pattern of the labeled compounds is expected to be similar to the unlabeled compound, with corresponding mass shifts in the fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.
-
¹H NMR: The proton NMR spectrum of unlabeled 1-methylxanthine shows characteristic signals for the methyl protons and the proton on the imidazole ring. In deuterated analogs like 1-methylxanthine-d3, the signal corresponding to the methyl protons would be absent.
-
¹³C NMR: The carbon-13 NMR spectrum is particularly useful for confirming the position of ¹³C labels. The chemical shifts of the carbon atoms in the xanthine ring are sensitive to their local electronic environment.
Table 3: Typical ¹³C NMR Chemical Shifts for a Xanthine Scaffold [4]
| Carbon Position | Typical ¹³C Chemical Shift (ppm) |
| C2 | ~155 |
| C4 | ~148 |
| C5 | ~107 |
| C6 | ~151 |
Note: Actual chemical shifts can vary depending on the solvent and specific substitution pattern.
-
¹⁵N NMR: Nitrogen-15 NMR can be used to analyze ¹⁵N-labeled compounds, providing information about the nitrogen atoms in the purine ring system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the purification and purity analysis of 1-methylxanthine and its labeled analogs. Reversed-phase chromatography is commonly employed.
Experimental Protocol: HPLC Analysis of Methylxanthines
-
Column: RP-18e column (e.g., LiChroCARD Purospher)
-
Mobile Phase: Gradient elution with 0.05% TFA in water (A) and acetonitrile (B52724) (B). A typical gradient could be:
-
0-3 min: 5% B
-
3-10 min: 5-10% B
-
10-19 min: 10% B
-
19-30 min: 10-20% B
-
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 275 nm
This method can be adapted for the analysis and purification of isotopically labeled 1-methylxanthine, with the retention time expected to be very similar to the unlabeled compound.
Biological Activity and Signaling Pathways
1-Methylxanthine, like other methylxanthines, exerts its biological effects primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][8]
Adenosine Receptor Antagonism
Methylxanthines are competitive antagonists at A₁ and A₂ adenosine receptor subtypes.[1] This antagonism is believed to be a key mechanism behind their stimulant effects on the central nervous system.[3] The affinity of 1-methylxanthine for adenosine receptors is comparable to that of caffeine and theophylline.[9]
Diagram: Caffeine Metabolism to 1-Methylxanthine
Caption: Major metabolic pathways of caffeine leading to the formation of 1-methylxanthine.
Phosphodiesterase Inhibition
Methylxanthines are non-selective inhibitors of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][8] By inhibiting PDEs, methylxanthines increase the intracellular levels of these second messengers, leading to various physiological effects, including smooth muscle relaxation.[3]
Diagram: General Mechanism of Methylxanthine Action
Caption: Dual mechanism of 1-methylxanthine action as an adenosine receptor antagonist and a phosphodiesterase inhibitor.
Conclusion
Isotopically labeled 1-methylxanthine serves as a powerful tool for researchers in drug metabolism, pharmacokinetics, and systems biology. This guide has provided an overview of the key chemical properties, synthetic methodologies, and analytical techniques relevant to the use of these labeled compounds. The detailed experimental protocols and compiled quantitative data offer a practical resource for scientists working with this important metabolite. Further research to delineate the specific binding affinities and inhibitory constants of 1-methylxanthine for various receptor and enzyme subtypes will continue to enhance our understanding of its physiological and pharmacological roles.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylxanthine inhibitors of phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylxanthine-13C4,15N3 | Benchchem [benchchem.com]
- 5. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for 1-Methylxanthine-¹³C₄,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for the isotopically labeled compound 1-Methylxanthine-¹³C₄,¹⁵N₃. This document is crucial for ensuring the quality, purity, and identity of this standard, which is essential for a variety of research and development applications, including metabolic studies and as an internal standard in quantitative analyses.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a quality control department that certifies that a specific batch of a product has met its predetermined specifications. For a high-purity, isotopically labeled compound like 1-Methylxanthine-¹³C₄,¹⁵N₃, the CoA provides critical data on its chemical and isotopic purity, identity, and other relevant physical properties.
Below is a representative summary of the quantitative data typically found on a CoA for this compound.
Table 1: Product Identification and Specifications
| Parameter | Specification |
| Product Name | 1-Methylxanthine-¹³C₄,¹⁵N₃ |
| CAS Number | 1173018-69-3 |
| Molecular Formula | C₂¹³C₄H₆N¹⁵N₃O₂ |
| Molecular Weight | 173.09 g/mol |
| Appearance | White to off-white powder |
| Storage Condition | -20°C |
Table 2: Quality Control Test Results
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥98% | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Conforms |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | Per USP <467> | Conforms |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of 1-Methylxanthine-¹³C₄,¹⁵N₃ by separating it from any non-labeled or other impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-Methylxanthine-¹³C₄,¹⁵N₃ and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (B52724) to create a 0.1 mg/mL stock solution.
-
Further dilute the stock solution as needed for analysis.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity
Objective: To confirm the isotopic enrichment of ¹³C and ¹⁵N in 1-Methylxanthine-¹³C₄,¹⁵N₃.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-300
-
Resolution: >10,000
-
Scan Mode: Full scan
Sample Preparation:
-
The sample solution prepared for HPLC analysis can be used.
Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Determine the m/z of the molecular ion ([M+H]⁺) for the fully labeled 1-Methylxanthine-¹³C₄,¹⁵N₃.
-
Analyze the isotopic distribution of the molecular ion peak. The isotopic purity is determined by comparing the intensity of the peak corresponding to the fully labeled compound to the intensities of peaks corresponding to partially labeled or unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
Objective: To confirm the chemical structure of 1-Methylxanthine-¹³C₄,¹⁵N₃.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H-NMR Protocol:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: Approximately 5 mg/mL
-
Parameters:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
¹³C-NMR Protocol:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: Approximately 10-20 mg/mL
-
Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 s
-
Data Analysis: The acquired ¹H and ¹³C NMR spectra are compared with the expected chemical shifts and coupling patterns for the 1-Methylxanthine structure to confirm its identity. The presence of ¹³C-¹H and ¹³C-¹⁵N couplings can provide further confirmation of the isotopic labeling.
Visualizing Workflows and Pathways
General Workflow for Certificate of Analysis Generation
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.
A Comprehensive Technical Guide on the Biological Function of 1-Methylxanthine in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylxanthine (1-MX), a purine (B94841) derivative, is a significant metabolite of caffeine (B1668208) and theophylline (B1681296) in mammals. While historically viewed primarily as a metabolic byproduct, recent research has illuminated its distinct and physiologically relevant biological activities. This technical guide provides an in-depth exploration of the core biological functions of 1-MX in mammals, with a focus on its metabolism, its role as a neuroactive compound, and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to support further research and development.
Introduction
1-Methylxanthine is a xanthine (B1682287) molecule methylated at the N1 position of the purine ring. It is an endogenous compound in mammals, primarily formed through the hepatic metabolism of dietary methylxanthines such as caffeine and theophylline[1]. While not as abundant in dietary sources as its parent compounds, 1-MX is found in some plants, including certain species of coffee and tea[1]. The growing interest in 1-MX stems from its demonstrated biological activities, which are similar to other naturally occurring methylxanthines but with a unique profile that warrants specific investigation[2]. This guide aims to consolidate the current understanding of 1-MX's functions in mammalian systems.
Metabolism of 1-Methylxanthine
In mammals, 1-MX is a key node in the metabolic cascade of caffeine and theophylline. It is primarily formed in the liver via two main pathways:
-
From Theophylline (1,3-dimethylxanthine): Through 3-demethylation.
-
From Paraxanthine (1,7-dimethylxanthine): Through 7-demethylation[1].
Once formed, 1-MX is further metabolized by the enzyme xanthine oxidase into 1-methyluric acid, which is then excreted in the urine[3]. The metabolic fate of 1-MX is intrinsically linked to the activity of hepatic cytochrome P450 enzymes, which are responsible for the initial demethylation of caffeine and theophylline, and xanthine oxidase for its subsequent oxidation.
Below is a diagram illustrating the metabolic pathway leading to the formation and degradation of 1-Methylxanthine.
Biological Activities and Mechanisms of Action
The biological effects of 1-MX are primarily attributed to its interaction with several key cellular targets.
Adenosine (B11128) Receptor Antagonism
Similar to other methylxanthines, 1-MX acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3)[4]. By blocking these receptors, 1-MX can modulate the physiological effects of adenosine, which include neurotransmission, smooth muscle tone, and inflammation. The potency of 1-MX as an adenosine receptor antagonist is reported to be in the micromolar range, comparable to that of caffeine and theophylline[4]. However, specific Ki values for each receptor subtype require further investigation for a more precise characterization of its receptor interaction profile.
Phosphodiesterase (PDE) Inhibition
While many methylxanthines are known to inhibit phosphodiesterases, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), the specific activity of 1-MX as a PDE inhibitor is not well-characterized. The structurally similar compound, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is a potent, non-specific PDE inhibitor with IC50 values in the range of 2-50 µM. Further research is needed to determine the IC50 values of 1-MX for various PDE subtypes to ascertain its contribution to this signaling pathway.
Effects on the Central Nervous System
Recent studies have highlighted the significant neuroactive properties of 1-MX. In animal models, administration of 1-MX has been shown to enhance memory and cognitive function[1].
A key study demonstrated that 1-MX supplementation in rats led to:
-
Increased levels of the neurotransmitters acetylcholine, dopamine, and GABA.
-
Elevated concentrations of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity.
-
Reduced levels of amyloid-beta, a peptide associated with Alzheimer's disease pathology.
-
Enhanced antioxidant capacity in the brain[1].
These findings suggest that 1-MX possesses nootropic and neuroprotective properties.
The proposed signaling pathway for the neuroprotective effects of 1-MX is depicted below.
Radiosensitizing Effects
Preclinical studies have indicated that 1-MX can enhance the sensitivity of tumor cells to radiation therapy. In human colorectal cancer cells, 1-MX was shown to increase radiation-induced cell death by inhibiting the repair of DNA double-strand breaks[5]. This suggests a potential application for 1-MX as an adjunct in cancer treatment.
Quantitative Data
The following tables summarize the quantitative data from a key preclinical study investigating the effects of 1-MX supplementation in young and aged rats[1].
Table 1: Effects of 1-Methylxanthine on Neurotransmitter and Neurotrophic Factor Levels in Rat Brain
| Analyte | Treatment Group | Young Rats (Mean ± SD) | Aged Rats (Mean ± SD) |
| Acetylcholine (pg/mL) | Control | 75.2 ± 3.1 | 69.8 ± 2.8 |
| 1-MX | 81.2 ± 3.5 | 74.7 ± 3.2 | |
| Dopamine (pg/mL) | Control | 125.4 ± 5.9 | 108.3 ± 4.7 |
| 1-MX | 140.1 ± 6.8 | 126.7 ± 5.5 | |
| GABA (ng/mL) | Control | 2.1 ± 0.1 | 1.9 ± 0.1 |
| 1-MX | 2.2 ± 0.1 | 2.0 ± 0.1 | |
| BDNF (pg/mL) | Control | 775.0 ± 29.6 | 732.2 ± 16.5 |
| 1-MX | 869.0 ± 32.8 | 793.8 ± 33.9 |
Table 2: Effects of 1-Methylxanthine on Markers of Oxidative Stress and Amyloid-Beta in Rat Brain
| Analyte | Treatment Group | Young Rats (Mean ± SD) | Aged Rats (Mean ± SD) |
| Glutathione (µg/mL) | Control | 21.9 ± 1.4 | 19.7 ± 1.1 |
| 1-MX | 28.6 ± 1.7 | 25.3 ± 0.9 | |
| Catalase (U/mL) | Control | 27.8 ± 1.2 | 26.2 ± 1.0 |
| 1-MX | 33.3 ± 1.7 | 32.8 ± 1.3 | |
| Amyloid-Beta 1-40 (pg/mL) | Control | 295.1 ± 12.4 | 410.7 ± 14.0 |
| 1-MX | 254.6 ± 7.4 | 357.1 ± 10.3 |
Experimental Protocols
This section provides a detailed methodology for a key experiment investigating the effects of 1-MX on cognitive function and neurochemical parameters in rats, adapted from Jäger et al. (2025)[1].
In Vivo Assessment of 1-Methylxanthine on Memory and Neurochemistry in Rats
Objective: To evaluate the effects of 1-MX supplementation on spatial memory and brain levels of key neurotransmitters, neurotrophic factors, and markers of oxidative stress.
Experimental Workflow:
Materials and Methods:
-
Animals: Male Wistar rats (young adults, 8 weeks old; aged, 16 months old).
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Test Compound: 1-Methylxanthine (purity >98%).
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing: 1-MX was administered daily via oral gavage at a dose of 50 mg/kg body weight for 12 consecutive days. The control group received an equivalent volume of the vehicle.
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden platform was submerged 1 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (Days 1-4): Four trials per day, with the rat starting from a different quadrant in each trial. The time to find the platform (escape latency) was recorded.
-
Probe Trial (Day 5): The platform was removed, and the rat was allowed to swim for 60 seconds. The time spent in the target quadrant was recorded.
-
Post-Supplementation Testing (Day 13): The MWM test was repeated to assess memory retention.
-
-
-
Neurochemical Analysis:
-
Tissue Collection: On day 14, animals were euthanized, and brains were rapidly excised and dissected.
-
Homogenization: Brain tissue was homogenized in ice-cold phosphate-buffered saline (PBS).
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the levels of acetylcholine, dopamine, GABA, BDNF, glutathione, catalase, and amyloid-beta 1-40 in the brain homogenates according to the manufacturer's instructions.
-
-
Statistical Analysis: Data were analyzed using two-way ANOVA followed by post-hoc tests to compare between groups. A p-value of < 0.05 was considered statistically significant.
Analytical Methods for Quantification
Accurate quantification of 1-MX in biological matrices is crucial for pharmacokinetic and metabolic studies. The most common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection[2][6][7].
-
Sample Preparation: Typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: Reversed-phase C18 columns are commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection is often set at approximately 270-280 nm. MS detection provides higher sensitivity and specificity.
Discussion and Future Directions
1-Methylxanthine has emerged as a biologically active metabolite with significant potential, particularly in the realm of neuroscience. Its ability to enhance cognitive function and exert neuroprotective effects in preclinical models is promising. However, several key areas require further investigation to fully elucidate its therapeutic potential.
-
Pharmacokinetics: Detailed pharmacokinetic studies in various mammalian species, including humans, are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life, clearance, and bioavailability.
-
Receptor and Enzyme Profiling: Comprehensive screening of 1-MX against a panel of adenosine receptor subtypes and phosphodiesterase isoforms is essential to determine its precise binding affinities (Ki values) and inhibitory concentrations (IC50 values).
-
Dose-Response Studies: Elucidating the dose-dependent effects of 1-MX on its various biological targets will be critical for establishing a therapeutic window.
-
Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of 1-MX in human subjects for cognitive enhancement or as an adjunct in disease treatment.
Conclusion
1-Methylxanthine is more than just a metabolic byproduct of common dietary methylxanthines. It is a neuroactive compound with demonstrated cognitive-enhancing and neuroprotective properties in mammals. Its mechanisms of action, primarily through adenosine receptor antagonism, and its potential radiosensitizing effects, open up new avenues for therapeutic development. The quantitative data and experimental protocols provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to further explore the biological functions and therapeutic applications of this intriguing molecule. Continued research into the specific molecular interactions and physiological effects of 1-Methylxanthine will be crucial in unlocking its full potential for human health.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methylxanthine enhances the radiosensitivity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 1-Methylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylxanthine (B19228) (1-MX), a purine (B94841) alkaloid, is a significant metabolite of caffeine (B1668208) and theophylline (B1681296).[1] While not occurring naturally in high concentrations, it is found in trace amounts in various plants.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key signaling pathways of 1-methylxanthine. It details both chemical and biosynthetic production methods, presenting quantitative data and experimental protocols. Furthermore, it elucidates the compound's mechanisms of action as an antagonist of adenosine (B11128) receptors and an activator of ryanodine (B192298) receptors through detailed signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals in drug development and related scientific fields.
Discovery and Identification
While a singular, definitive "discovery" of 1-methylxanthine as an isolated, novel compound is not prominently documented, its identification is intrinsically linked to the study of caffeine metabolism in humans. Early research into the biotransformation of caffeine and theophylline led to the characterization of their various metabolites, among which 1-methylxanthine was identified as a key urinary metabolite.[1] Its presence in trace amounts has also been reported in several plant species, including Camellia sinensis (tea).
Synthesis of 1-Methylxanthine
The production of 1-methylxanthine can be achieved through both traditional chemical synthesis and modern biosynthetic methods. Chemical routes are often characterized by multiple steps and the use of hazardous reagents, leading to modest overall yields.[3] In contrast, biosynthetic approaches utilizing engineered microorganisms offer a more efficient and sustainable alternative.[4][5]
Chemical Synthesis
A notable chemical synthesis of 1-methylxanthine involves a multi-step process that can be summarized as follows. One reported method achieves a 20% overall yield through a six-step sequence.[3]
Experimental Protocol: Chemical Synthesis (Adapted from Hu, Singh, and Ullman, 1980)
This procedure involves the protection of the 7-position of a xanthine (B1682287) precursor, followed by methylation and subsequent deprotection.
-
Step 1: Protection of 1-Methylxanthine.
-
Dissolve 3.2 g (18.9 mmol) of 98% 1-methylxanthine in 700 ml of dry DMF by warming.
-
Cool the solution to room temperature and add 2.0 g (18.9 mmol) of anhydrous sodium carbonate.
-
Over a period of 1 hour, add a solution of 3.0 g (19.3 mmol) of 97% chloromethyl pivalate (B1233124) in 50 ml of DMF dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
-
Step 2: Isolation of Protected Xanthine.
-
Evaporate the reaction mixture to dryness.
-
Treat the residue with 50 ml of methylene (B1212753) chloride.
-
Collect the insoluble material by filtration and wash with 1N HCl to recover 1.24 g of unreacted 1-methylxanthine.
-
Evaporate the methylene chloride solution to obtain a mixture of mono- and bis-protected xanthine.
-
-
Step 3: Crystallization.
-
Separate the mono-protected 1-methyl-7-(pivaloyloxymethyl)xanthine from the bis-protected xanthine by crystallization from ethyl acetate (B1210297). This yields 1.5 g of the mono-protected product (m.p. 204°-206°C).
-
-
Step 4: Deprotection.
-
Evaporate the ethyl acetate filtrate containing the bis-protected xanthine to dryness.
-
Reflux the residue with 20 ml of 2N sodium hydroxide (B78521) for 18 hours.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Extract the aqueous layer with chloroform.
-
Evaporation of the aqueous layer yields 0.5 g of 1-methylxanthine.
-
Biosynthesis
Biosynthetic production of 1-methylxanthine has been successfully demonstrated using engineered Escherichia coli. These methods leverage the enzymatic activity of N-demethylases to convert substrates like theophylline or theobromine (B1682246) into 1-methylxanthine with high efficiency and purity.[2][4]
Experimental Protocol: Biosynthesis from Theophylline using Engineered E. coli
This protocol is based on the use of E. coli whole-cell biocatalysts expressing N-demethylase genes.[4]
-
Step 1: Strain Preparation.
-
Prepare a culture of engineered E. coli expressing the necessary N-demethylase genes (e.g., ndmA and ndmD from Pseudomonas putida).
-
-
Step 2: Biocatalytic Conversion.
-
In a reaction vessel, combine the engineered E. coli cells with a solution of theophylline.
-
Maintain the reaction under optimized conditions (e.g., specific temperature, pH, and aeration).
-
-
Step 3: Product Isolation and Purification.
-
After the conversion is complete (typically monitored by HPLC), separate the cells from the reaction mixture by centrifugation.
-
Purify the 1-methylxanthine from the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Collect the fractions containing 1-methylxanthine and evaporate the solvent to obtain the final product.[4]
-
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Number of Steps | Overall Yield | Purity | Reference |
| Chemical Synthesis | 1-Methylxanthine (for protection) | Chloromethyl pivalate, Sodium hydroxide | 4 (for recovery from bis-protected) | ~20% (overall for a 6-step synthesis) | Not specified | [3] |
| Biosynthesis | Theophylline | Engineered E. coli (N-demethylases) | 1 (biocatalytic) | 97.9 wt% recovery | 97.8% | [4] |
| Biosynthesis | Theobromine | Engineered E. coli (N-demethylases) | 1 (biocatalytic) | 97.9% conversion | 1.5 g/L final yield | [2] |
Signaling Pathways
1-Methylxanthine exerts its physiological effects primarily through two main signaling pathways: antagonism of adenosine receptors and activation of ryanodine receptors.
Adenosine Receptor Antagonism
1-Methylxanthine acts as a competitive antagonist at A1 and A2A adenosine receptors.[6] By blocking these receptors, it modulates the levels of the second messenger cyclic adenosine monophosphate (cAMP), leading to various downstream effects.
-
A1 Adenosine Receptor: Activation of the A1 receptor by adenosine typically inhibits adenylyl cyclase through a Gi protein, leading to decreased intracellular cAMP levels. By blocking this receptor, 1-methylxanthine prevents this inhibition, thus maintaining or increasing cAMP levels.
-
A2A Adenosine Receptor: Conversely, the A2A receptor is coupled to a Gs protein, and its activation by adenosine stimulates adenylyl cyclase, resulting in increased cAMP. 1-Methylxanthine's antagonism of the A2A receptor blocks this stimulation, leading to a relative decrease in cAMP production in tissues where this receptor is active.
Caption: Antagonism of A1 and A2A adenosine receptors by 1-Methylxanthine.
Ryanodine Receptor Activation
1-Methylxanthine can activate ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[6] This activation leads to an increase in cytosolic calcium concentration, which can trigger various cellular responses, including muscle contraction and enhanced neuronal excitability. The mechanism involves sensitizing the RyR to its endogenous ligand, calcium.
Caption: Activation of ryanodine receptors by 1-Methylxanthine.
Experimental Workflows
Chemical Synthesis Workflow
The chemical synthesis of 1-methylxanthine from a xanthine precursor typically follows a protection-methylation-deprotection strategy.
Caption: General workflow for the chemical synthesis of 1-Methylxanthine.
Biosynthesis Workflow
The biosynthetic route offers a more direct conversion of a precursor to 1-methylxanthine using a whole-cell biocatalyst.
Caption: General workflow for the biosynthesis of 1-Methylxanthine.
Conclusion
1-Methylxanthine, a key metabolite of common methylxanthines, presents an interesting profile for researchers in pharmacology and drug development. While its discovery is tied to metabolic studies, efficient methods for its synthesis, particularly biosynthetic routes, are now available. Its dual action as an adenosine receptor antagonist and a ryanodine receptor activator provides a basis for its diverse physiological effects. This guide offers a foundational understanding of 1-methylxanthine, from its synthesis to its molecular mechanisms of action, to aid in future research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methylxanthines and ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylxanthine as a Biomarker for Coffee Consumption: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of dietary intake is a cornerstone of nutritional epidemiology and clinical research. Self-reported consumption data, while valuable, can be subject to recall bias and measurement error. Therefore, the use of objective biomarkers is crucial for validating dietary assessments and understanding the physiological effects of food and beverage consumption. This technical guide provides a comprehensive overview of 1-methylxanthine (B19228) as a specific and reliable biomarker for coffee consumption. 1-methylxanthine is a primary metabolite of caffeine (B1668208) and its detection and quantification in biological fluids offer a robust indication of recent coffee intake.[1][2]
This guide details the metabolic pathways of caffeine leading to the formation of 1-methylxanthine, presents quantitative data from various studies, outlines detailed experimental protocols for its measurement, and provides visualizations to aid in the understanding of the underlying biochemical and experimental processes.
Metabolic Pathway of Caffeine to 1-Methylxanthine
Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4] More than 95% of caffeine's initial metabolism is attributed to this enzyme.[3] The major metabolic route, accounting for approximately 70-80% of caffeine metabolism, is the N3-demethylation of caffeine to paraxanthine (B195701) (1,7-dimethylxanthine).[3] Paraxanthine is then further metabolized through several pathways. One of the key subsequent steps is the demethylation of paraxanthine to 1-methylxanthine.[4] This reaction is also catalyzed by CYP1A2. Finally, 1-methylxanthine is oxidized by xanthine (B1682287) oxidase to form 1-methyluric acid.[5][6] The metabolic cascade is illustrated in the signaling pathway diagram below.
References
- 1. Use of caffeine metabolite ratios to explore CYP1A2 and xanthine oxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of urinary metabolites of caffeine for the assessment of cytochrome P4501A2, xanthine oxidase, and N-acetyltransferase activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 1-Methylxanthine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylxanthine (1-MX), a primary metabolite of caffeine (B1668208) and paraxanthine, is emerging as a compound of significant interest in the field of neuroprotection. Preclinical evidence suggests that 1-MX possesses cognitive-enhancing and neuroprotective properties, positioning it as a potential therapeutic agent for neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of 1-MX's neuroprotective effects, including its mechanisms of action, experimental validation, and relevant signaling pathways. The information is presented to support further research and drug development efforts in this promising area.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge with limited effective treatments. The exploration of novel neuroprotective compounds is therefore a critical area of research. Methylxanthines, a class of compounds that includes caffeine, have long been studied for their effects on the central nervous system.[1][2] 1-Methylxanthine (1-MX), a major metabolite of caffeine, is now being investigated for its own physiological effects.[3][4] Recent studies have demonstrated that 1-MX can enhance memory and modulate key neurochemical pathways, suggesting a significant potential for neuroprotection.[4][5] This guide synthesizes the current data on 1-MX, offering a technical resource for the scientific community.
Mechanisms of Action
The neuroprotective properties of 1-Methylxanthine appear to be multifactorial, stemming from its interaction with several key neuronal signaling pathways. The primary proposed mechanisms include:
-
Adenosine (B11128) Receptor Antagonism: Like other methylxanthines, 1-MX is an adenosine receptor antagonist.[4] By blocking adenosine receptors, particularly A1 and A2A subtypes, 1-MX can modulate the release of various neurotransmitters, leading to enhanced neuronal activity and synaptic plasticity.[6][7]
-
Ryanodine (B192298) Receptor (RyR) Activation: 1-MX has been shown to activate ryanodine receptors, which are intracellular calcium release channels.[4] This activation can augment neuronal excitability and neurotransmitter release, and has been linked to improved neuronal survival.[8]
-
Antioxidant Properties: 1-MX supplementation has been shown to increase the levels of endogenous antioxidants, such as glutathione (B108866) and catalase.[4][5] This suggests that 1-MX may help mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Modulation of Neurotrophic Factors: A significant finding is the ability of 1-MX to increase the concentration of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity.[5][9]
-
Reduction of Amyloid-Beta: Preclinical studies have indicated that 1-MX can reduce the levels of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of 1-Methylxanthine supplementation in both young and aged rats.[4][5][9][10]
Table 1: Effects of 1-Methylxanthine on Cognitive Performance (Morris Water Maze Test)
| Group | Age | Parameter | Result | p-value |
| 1-MX vs. Control | Young | Reduction in Escape Latency | 39% | <0.001 |
| 1-MX vs. Control | Aged | Reduction in Escape Latency | 27% | <0.001 |
Table 2: Effects of 1-Methylxanthine on Neurotransmitter Levels
| Neurotransmitter | Age | Change with 1-MX Supplementation | p-value |
| Acetylcholine | Young | +8% | <0.01 |
| Aged | +7% | <0.01 | |
| Dopamine | Young | +12% | <0.01 |
| Aged | +17% | <0.01 | |
| GABA | Young | +5% | <0.01 |
| Aged | +5% | <0.01 | |
| cyclic GMP | Young | +14% | <0.01 |
| Aged | +13% | <0.01 |
Table 3: Effects of 1-Methylxanthine on Neurochemical Markers
| Neurochemical | Change with 1-MX Supplementation | p-value |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased | <0.001 |
| Catalase | Increased | <0.001 |
| Glutathione | Increased | <0.001 |
| Amyloid Beta | Reduced | <0.001 |
Experimental Protocols
This section outlines the methodologies employed in the key preclinical study evaluating the neuroprotective properties of 1-Methylxanthine.
Animal Model and Dosing
-
Species: Male Swiss Albino rats.[4]
-
Age Groups: Young (8 weeks old) and Aged (16 months old).[4]
-
Dosing: 1-Methylxanthine (UPLEVEL®, Ingenious Ingredients L.P., Lewisville, TX, USA) was administered via oral gavage at a human equivalent dose of 100 mg/day for 12 consecutive days.[4]
-
Control Group: Received a vehicle control.
Behavioral Testing: Morris Water Maze
The Morris water maze test was used to assess spatial learning and memory. The key parameter measured was escape latency, the time taken for the rat to find a hidden platform in a pool of water. A shorter escape latency is indicative of improved memory.[4]
Neurochemical Analysis from Brain Tissue
Following the behavioral testing, whole brain samples were collected for the analysis of neurotransmitters and other neurochemicals.[4]
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer. The homogenate is then centrifuged to separate the supernatant, which is used for subsequent analyses.
-
Neurotransmitter Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard method for the simultaneous measurement of neurotransmitters such as acetylcholine, dopamine, and GABA.[11][12]
-
BDNF, Catalase, Glutathione, and Amyloid-Beta Quantification (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a common and reliable method for quantifying protein levels in tissue homogenates.[13][14]
-
Principle: A specific capture antibody for the target protein (e.g., BDNF) is coated onto a microplate. The sample is added, and the target protein binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of protein present.[13][15]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and the overall experimental workflow for investigating the neuroprotective properties of 1-Methylxanthine.
Caption: Experimental workflow for assessing the neuroprotective effects of 1-Methylxanthine.
Caption: Proposed signaling pathways for the neuroprotective effects of 1-Methylxanthine.
Conclusion and Future Directions
The current body of evidence strongly suggests that 1-Methylxanthine has significant neuroprotective and cognitive-enhancing properties. Its multifaceted mechanism of action, involving adenosine receptor antagonism, ryanodine receptor activation, and the enhancement of endogenous antioxidant and neurotrophic systems, makes it a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise downstream signaling cascades activated by 1-MX.
-
Conducting dose-response studies to determine the optimal therapeutic window.
-
Evaluating the long-term safety and efficacy of 1-MX in various animal models of neurodegeneration.
-
Ultimately, translating these preclinical findings into well-controlled human clinical trials.
The continued exploration of 1-Methylxanthine holds considerable promise for the development of novel and effective treatments for a range of debilitating neurological disorders.
References
- 1. Effect of Caffeine and Other Methylxanthines on Aβ-Homeostasis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]
- 6. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. researchgate.net [researchgate.net]
- 11. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mybiosource.com [mybiosource.com]
- 14. biomatik.com [biomatik.com]
- 15. biosensis.com [biosensis.com]
1-Methylxanthine as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine (B19228) is a purine (B94841) alkaloid and a major metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline (B1681296). Like its parent compounds, 1-methylxanthine exerts its physiological effects primarily through the antagonism of adenosine (B11128) receptors.[1] Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The antagonistic activity of methylxanthines at these receptors is responsible for their well-known stimulant and therapeutic effects.[2][3] This technical guide provides an in-depth overview of the role of 1-methylxanthine as an adenosine receptor antagonist, with a focus on its comparative pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Concepts: Adenosine Receptor Antagonism by Methylxanthines
Methylxanthines, including 1-methylxanthine, are structurally similar to adenosine, allowing them to bind to adenosine receptors without activating them, thereby competitively blocking the binding of the endogenous agonist.[4] These compounds are generally non-selective antagonists, exhibiting affinity across multiple adenosine receptor subtypes, typically in the micromolar range.[1][2] The major caffeine and theophylline metabolite, 1-methylxanthine, is considered to be similarly potent to its parent compounds at human adenosine receptors.[1]
Data Presentation: Comparative Affinity of Methylxanthines at Adenosine Receptors
The following table summarizes the antagonist potency (IC50 and Ki values) of 1-methylxanthine and other key methylxanthines at different adenosine receptor subtypes. It is important to note that while data for caffeine, theophylline, and paraxanthine (B195701) at human receptors are available, the specific data for 1-methylxanthine is derived from studies on rat brain tissue. However, the general potency is understood to be comparable to caffeine and theophylline across human receptor subtypes.[1]
| Compound | Receptor Subtype | Species | Assay Type | Potency (IC50/Ki) (µM) | Reference |
| 1-Methylxanthine | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | <90 (> Caffeine) | [5][6] |
| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | ~80 (Similar to Caffeine) | [5][6] | |
| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | ~120 (Similar to Caffeine) | [5][6] | |
| Caffeine | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | 90-110 | [5][6] |
| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | 80 | [5][6] | |
| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | 120 | [5][6] | |
| Theophylline | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | 20-30 | [5][6] |
| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | 20 | [5][6] | |
| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | 60 | [5][6] | |
| Paraxanthine | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | 40-65 | [5][6] |
| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | 40 | [5][6] | |
| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | 90 | [5][6] |
Note: CHA = Cyclohexyladenosine. Lower IC50/Ki values indicate higher potency.
Signaling Pathways Modulated by 1-Methylxanthine
The antagonism of adenosine receptors by 1-methylxanthine blocks the downstream signaling cascades initiated by adenosine. The four receptor subtypes are coupled to different G proteins, leading to distinct cellular responses.
-
A1 and A3 Receptors: These receptors are primarily coupled to Gi/o proteins. Activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 1-Methylxanthine, by blocking these receptors, prevents this inhibitory effect, thus maintaining or increasing cAMP levels that would otherwise be suppressed by adenosine.[2]
-
A2A and A2B Receptors: These receptors are coupled to Gs proteins. Adenosine binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. As an antagonist, 1-methylxanthine blocks this stimulation, leading to a reduction in cAMP production in the presence of an agonist.[2]
Figure 1: Adenosine Receptor Signaling Pathways Antagonized by 1-Methylxanthine.
Experimental Protocols
The characterization of 1-methylxanthine as an adenosine receptor antagonist relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the antagonism of agonist-induced cellular responses.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of 1-methylxanthine for a specific adenosine receptor subtype.
Principle: This assay measures the ability of a test compound (1-methylxanthine) to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a total volume of 100-200 µL of binding buffer:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A) at a concentration close to its dissociation constant (Kd).
-
Increasing concentrations of unlabeled 1-methylxanthine.
-
For determining non-specific binding, a high concentration of a standard non-radioactive antagonist (e.g., theophylline) is used in separate wells.
-
Total binding is determined in the absence of any competing ligand.
-
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 1-methylxanthine concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of 1-methylxanthine in antagonizing agonist-stimulated or agonist-inhibited cAMP production.
Principle: This assay measures the effect of 1-methylxanthine on the intracellular accumulation of cAMP mediated by A2A/A2B (Gs-coupled) or A1/A3 (Gi-coupled) receptors.
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing the adenosine receptor of interest into a 96-well plate and allow them to adhere.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of 1-methylxanthine for 15-30 minutes.
-
Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For A2A/A2B Receptors (Gs-coupled): Add a fixed, sub-maximal concentration (e.g., EC80) of a suitable agonist (e.g., NECA) to stimulate cAMP production.
-
For A1/A3 Receptors (Gi-coupled): Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) along with a sub-maximal concentration of a Gi-coupled agonist (e.g., R-PIA) to inhibit the forskolin-stimulated cAMP production.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, ELISA).
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the 1-methylxanthine concentration.
-
Use non-linear regression to determine the IC50 value.
-
Figure 2: General Experimental Workflow for Characterizing 1-Methylxanthine.
Logical Relationships and Structure-Activity
1-Methylxanthine is part of a family of structurally related methylxanthines that all exhibit adenosine receptor antagonism. Its position within this family provides insight into structure-activity relationships.
Figure 3: Metabolic and Structural Relationship of 1-Methylxanthine.
Conclusion
1-Methylxanthine, as a primary metabolite of caffeine and theophylline, is an active non-selective antagonist of all four human adenosine receptor subtypes with a potency comparable to its parent compounds.[1] Its ability to modulate both Gi- and Gs-coupled signaling pathways underscores its contribution to the overall pharmacological profile of commonly consumed methylxanthines. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of 1-methylxanthine and other novel adenosine receptor antagonists, which remain important targets for drug development in various therapeutic areas.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subclasses of adenosine receptors in the central nervous system: Interaction with caffeine and related methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Methylxanthine-¹³C₄,¹⁵N₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine (B19228) is a key metabolite of caffeine (B1668208) and theophylline, making its accurate quantification in biological matrices crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics.[1][2][3] The use of a stable isotope-labeled internal standard, such as 1-Methylxanthine-¹³C₄,¹⁵N₃, is the gold standard for quantitative analysis by mass spectrometry. This technique, known as stable isotope dilution, offers high precision and accuracy by correcting for variations in sample preparation and instrument response.[2] Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects, ensuring reliable quantification.[2]
These application notes provide a comprehensive guide to using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard for the quantification of 1-methylxanthine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of stable isotope dilution analysis is the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the earliest stage of sample preparation. The mass spectrometer distinguishes between the endogenous analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined, as any sample loss during processing will affect both the analyte and the internal standard proportionally.
Experimental Protocols
Quantification of 1-Methylxanthine in Human Plasma
This protocol describes a method for the quantitative analysis of 1-methylxanthine in human plasma using solid-phase extraction (SPE) and LC-MS/MS.
Materials and Reagents:
-
1-Methylxanthine analytical standard
-
1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard
-
Human plasma (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 1-methylxanthine in methanol.
-
Prepare a 1 mg/mL stock solution of 1-Methylxanthine-¹³C₄,¹⁵N₃ in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and the internal standard in an appropriate solvent (e.g., 50:50 methanol:water).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample, add 10 µL of the 1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard working solution (e.g., 1 µg/mL).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical, to be optimized experimentally):
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methylxanthine | 167.1 | 124.1 |
| 1-Methylxanthine-¹³C₄,¹⁵N₃ | 174.1 | 130.1 |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 1-methylxanthine to 1-Methylxanthine-¹³C₄,¹⁵N₃ against the concentration of the calibration standards.
-
Determine the concentration of 1-methylxanthine in the plasma samples from the calibration curve.
Quantification of 1-Methylxanthine in Human Urine
This protocol provides a "dilute-and-shoot" method for the rapid quantification of 1-methylxanthine in human urine.
Materials and Reagents:
-
1-Methylxanthine analytical standard
-
1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard
-
Human urine (blank)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
Same as for plasma analysis.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions as described for the plasma analysis protocol.
-
-
Sample Preparation:
-
To 50 µL of urine sample, add 440 µL of water and 10 µL of the 1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard working solution.
-
Vortex mix and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described for the plasma analysis protocol.
-
Data Analysis:
-
Perform data analysis as described for the plasma analysis protocol.
Data Presentation
The following tables present typical quantitative data that can be expected from a validated LC-MS/MS method for 1-methylxanthine using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard.
Table 1: Calibration Curve for 1-Methylxanthine in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 | 0.012 | 102.5 |
| 5.0 | 0.061 | 98.8 |
| 10.0 | 0.123 | 101.2 |
| 50.0 | 0.615 | 99.5 |
| 100.0 | 1.230 | 100.8 |
| 500.0 | 6.145 | 99.1 |
| 1000.0 | 12.295 | 98.3 |
| Linearity (r²) | >0.995 |
Table 2: Precision and Accuracy for 1-Methylxanthine in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1.0 | 6.5 | 8.2 | 103.1 |
| Low QC | 3.0 | 5.1 | 6.8 | 99.7 |
| Mid QC | 80.0 | 4.5 | 5.9 | 101.5 |
| High QC | 800.0 | 3.8 | 5.1 | 98.9 |
Mandatory Visualization
Caffeine Metabolism Pathway
1-Methylxanthine is a downstream metabolite in the caffeine metabolism pathway, primarily formed from the metabolism of paraxanthine.
Logical Relationship of Isotope Dilution
The fundamental logic of using a stable isotope-labeled internal standard is to ensure that the analytical variability is accounted for, leading to a more accurate measurement.
References
Application Notes and Protocols for LC-MS/MS Quantification of 1-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of 1-Methylxanthine in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections outline the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric analysis.
Introduction
1-Methylxanthine is a metabolite of caffeine (B1668208) and theophylline, making its accurate quantification crucial in pharmacokinetic studies, drug metabolism research, and clinical diagnostics. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules like 1-Methylxanthine in complex biological fluids. This protocol is based on established methodologies for methylxanthine analysis, providing a robust framework for researchers.
Experimental Protocols
Materials and Reagents
-
1-Methylxanthine analytical standard
-
Internal Standard (IS), e.g., 1-Methylxanthine-¹³C₃,¹⁵N₂ or a structurally similar compound not present in the sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 mL)
Equipment
-
Liquid chromatograph (HPLC or UHPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes and general laboratory glassware
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a reliable method for extracting 1-Methylxanthine from plasma, removing proteins and other interfering substances.[1]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the 1-Methylxanthine and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is essential to resolve 1-Methylxanthine from other matrix components and isomers.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection. Both positive and negative ion modes can be utilized, with negative ion mode often providing excellent sensitivity for xanthine (B1682287) compounds.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion ([M-H]⁻): m/z 165.1
-
Product Ions:
-
Quantifier: m/z 123.1
-
Qualifier: m/z 95.1
-
-
Collision Energy (CE): Optimization is required for the specific instrument. Start with a CE of -20 V for the quantifier and -25 V for the qualifier transition.
-
Other Parameters: Optimize declustering potential (DP) and other source parameters according to the instrument manufacturer's guidelines.
Data Presentation: Quantitative Summary
The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar assays.[2][3] Researchers should perform their own validation to establish performance in their laboratory.
| Parameter | Expected Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery | >85% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS protocol for 1-Methylxanthine quantification.
Caption: LC-MS/MS workflow for 1-Methylxanthine quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 1-Methylxanthine in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Methylxanthine (B19228) (1-MX) is a key metabolite of caffeine (B1668208) and theophylline, making its quantification in urine a valuable tool for pharmacokinetic studies, drug metabolism research, and monitoring patient adherence to theophylline-based therapies. As a purine (B94841) derivative, 1-MX is part of the broader methylxanthine family, which includes common dietary compounds like caffeine and theobromine. Accurate and reliable analysis of 1-MX in urine requires robust sample preparation to remove interfering endogenous components and concentrate the analyte of interest. This application note provides detailed protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of 1-Methylxanthine
1-Methylxanthine is a downstream metabolite in the complex caffeine metabolism pathway within the human body. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP1A2. The major metabolic route involves the demethylation of caffeine to paraxanthine (B195701) (1,7-dimethylxanthine). Paraxanthine is then further metabolized through demethylation to 7-methylxanthine (B127787) or through oxidation. Another demethylation pathway leads from paraxanthine to 1-methylxanthine. Theophylline (1,3-dimethylxanthine), another common methylxanthine, is also a precursor to 1-MX through 3-demethylation. The subsequent metabolism of 1-methylxanthine can lead to the formation of 1-methyluric acid. The relative ratios of these metabolites in urine can be used to phenotype enzyme activities, such as that of xanthine (B1682287) oxidase.
Figure 1: Simplified metabolic pathway of 1-Methylxanthine formation.
Sample Preparation Methodologies
The choice of sample preparation method depends on the desired level of sample purity, the analytical technique employed, and the required sensitivity. For the analysis of methylxanthines in urine, solid-phase extraction is a frequently utilized technique.
Experimental Workflow Overview
Figure 2: General workflow for 1-Methylxanthine analysis in urine.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 1-Methylxanthine and related compounds in urine, compiled from various studies.
Table 1: Solid-Phase Extraction (SPE) Performance
| Analyte | Recovery (%) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Methylxanthines (general) | 95 - 102 | Not Specified | HPLC-DAD | |
| Theophylline | 52 | Not Specified | HPLC | |
| Caffeine | 61 | Not Specified | HPLC | |
| Theobromine | 72 | Not Specified | HPLC | |
| Theophylline | 82.06 - 98.34 | 14 - 41 ng/mL | HPLC | |
| Paraxanthine | 82.06 - 98.34 | 14 - 41 ng/mL | HPLC | |
| Caffeine | 82.06 - 98.34 | 14 - 41 ng/mL | HPLC | |
| Theobromine | 82.06 - 98.34 | 14 - 41 ng/mL | HPLC |
Table 2: Liquid Chromatography Method Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Biological Matrix | Urine, Serum | Urine, Plasma, Serum |
| Sample Preparation | Liquid-liquid extraction, Solid-phase extraction | Protein precipitation, Dilution |
| Column | C8 or C18 | C18 |
| Mobile Phase | Acetate buffer/Methanol gradient | Formic acid in water/Acetonitrile gradient |
| Detection | UV at ~280 nm | Negative ion electrospray ionization, MRM |
| Linearity Range | 1 - 1500 µg/mL (urine) | 1.4 nM - 10 mM (plasma/serum) |
| Limit of Quantification (LOQ) | ~1 µg/mL (urine) | Lower nM range |
| Recovery | >94 |
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Methylxanthines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of common methylxanthines, including caffeine, theophylline, and theobromine (B1682246), using High-Performance Liquid Chromatography (HPLC). These methods are applicable to a variety of sample matrices, including pharmaceuticals, beverages, and biological fluids.
Introduction
Methylxanthines are a class of alkaloids naturally found in products like coffee beans, tea leaves, and cocoa beans.[1][2] Caffeine, theophylline, and theobromine are the most common members of this group and are widely consumed in beverages and used in pharmaceuticals for their stimulant and therapeutic properties.[2][3] Accurate and reliable quantification of these compounds is crucial for quality control in the food and beverage industry, pharmaceutical manufacturing, and for pharmacokinetic and toxicological studies in drug development.[3][4] Reversed-phase HPLC with UV detection is a widely used, robust, and sensitive technique for the simultaneous determination of methylxanthines.[3]
Chemical Structures of Common Methylxanthines
The structural similarities and differences between caffeine, theophylline, and theobromine are key to their chromatographic separation.
References
Quantifying Caffeine Metabolites Using Stable Isotope Dilution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2][3][4] The resulting metabolites, including paraxanthine, theobromine (B1682246), and theophylline (B1681296), themselves possess biological activity and their quantification provides crucial insights into caffeine's pharmacokinetic and pharmacodynamic effects.[2][5] Stable isotope dilution analysis (SIDA) coupled with mass spectrometry has emerged as the gold standard for the accurate and precise quantification of these metabolites in biological matrices. This application note provides detailed protocols for the quantification of caffeine and its major metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
Principle
Stable isotope dilution analysis involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as this ratio corrects for variations in sample recovery and matrix effects during analysis.[6]
Caffeine Metabolism Pathway
Caffeine is primarily metabolized in the liver through a series of demethylation and oxidation reactions. The main metabolic pathway is initiated by the N-3 demethylation of caffeine to paraxanthine, which accounts for approximately 70-80% of caffeine metabolism.[2][3][5] Other primary metabolites include theobromine and theophylline. These primary metabolites are further metabolized into a variety of methylxanthines, methyluric acids, and other derivatives before being excreted in the urine.[2][4]
Experimental Protocols
Protocol 1: Quantification of Caffeine and Primary Metabolites in Human Plasma
This protocol is adapted from a validated HPLC-ESI-MS/MS method for the simultaneous quantification of caffeine, paraxanthine, theophylline, and theobromine in human plasma.[7]
1. Materials and Reagents
-
Caffeine, Paraxanthine, Theophylline, Theobromine analytical standards
-
Caffeine-d9 (B20866) and Paraxanthine-d3 (B602761) stable isotope-labeled internal standards
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Standard and Internal Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of caffeine and caffeine-d9 in methanol (e.g., 2 mg/mL). Prepare stock solutions of paraxanthine, paraxanthine-d3, theobromine, and theophylline in water (e.g., 0.2-2 mg/mL).[7]
-
Working Solutions: Dilute stock solutions to prepare working solutions for calibration standards and internal standards. A combined working solution of the analytes can be prepared in a suitable solvent. The internal standard working solution should be prepared in methanol containing formic acid (e.g., 600 ng/mL caffeine-d9 and 400 ng/mL paraxanthine-d3 in methanol with 125 mM formic acid).[7]
3. Sample Preparation (Protein Precipitation)
-
To 30 µL of human plasma, add 100 µL of the internal standard working solution (in methanol with formic acid).[7]
-
Vortex the mixture for 5 minutes at 1,175 rpm.[7]
-
Centrifuge at 17,900 x g for 5 minutes.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[7]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Waters Symmetry C18, 3.5 µm, 75 mm × 4.6 mm i.d.[7]
-
Mobile Phase A: Water with 25 mM formic acid[7]
-
Mobile Phase B: Methanol with 25 mM formic acid[7]
-
Gradient: A fast gradient can be employed, for example, starting with 95% A, ramping to 40% A, and then re-equilibrating.[7]
-
Flow Rate: 0.8 mL/min (a post-column split may be used to introduce a smaller flow into the mass spectrometer)
-
Column Temperature: 35°C[7]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) is used for quantification. See Table 1 for example MRM transitions.
-
Protocol 2: Quantification of Caffeine and Metabolites in Human Urine
This protocol outlines a general procedure for the analysis of caffeine and a broader range of its metabolites in urine, often used for metabolic phenotyping.[8][9]
1. Materials and Reagents
-
Analytical standards for caffeine and its metabolites (e.g., paraxanthine, theobromine, theophylline, various methylxanthines and methyluric acids)
-
Corresponding stable isotope-labeled internal standards
-
Methanol (HPLC grade)
-
Acetic acid or Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation
-
Option A: Dilute-and-Shoot:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to pellet any precipitate.
-
Dilute a portion of the supernatant (e.g., 100 µL) with a solution containing the internal standards in a suitable buffer (e.g., 0.1% acetic acid).[9]
-
Vortex and transfer to an autosampler vial for analysis.
-
-
Option B: Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent).
-
Load the urine sample (pre-treated with an acid and internal standards).
-
Wash the cartridge to remove interferences (e.g., with 0.1% formic acid).[9]
-
Elute the analytes with an organic solvent (e.g., methanol).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[9]
-
3. LC-MS/MS Conditions
-
Liquid Chromatography: A C18 or similar reversed-phase column is typically used. The mobile phases often consist of water and methanol or acetonitrile (B52724) with an acid modifier like formic or acetic acid. A gradient elution is employed to separate the various metabolites.
-
Mass Spectrometry: Both positive and negative ion modes may be used to achieve optimal sensitivity for different metabolites.[8] Refer to Table 1 for example MRM transitions.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to summarize key analytical parameters.
Table 1: Example LC-MS/MS Parameters for Caffeine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Internal Standard |
| Caffeine | 195.1 | 138.1 | ESI+ | Caffeine-d3 or -d9 |
| Paraxanthine | 181.1 | 124.1 | ESI+ | Paraxanthine-d3 |
| Theobromine | 181.1 | 124.1 | ESI+ | Theobromine-d6 |
| Theophylline | 181.1 | 124.1 | ESI+ | Theophylline-d6 |
| 1-Methylxanthine | 167.1 | 110.1 | ESI+ | 1-Methylxanthine-¹³C,¹⁵N₂ |
| 1-Methyluric acid | 183.1 | 140.1 | ESI+ | 1-Methyluric acid-¹³C,¹⁵N₂ |
| 1,7-Dimethyluric acid | 197.1 | 140.1 | ESI+ | 1,7-Dimethyluric acid-d3 |
Note: Specific m/z values may vary slightly depending on the instrument and conditions. It is crucial to optimize these parameters for the specific instrument being used.
Table 2: Summary of Method Validation Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Caffeine | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 97.7 - 109 |
| Paraxanthine | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 98.1 - 108 |
| Theobromine | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 98.1 - 108 |
| Theophylline | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 98.1 - 108 |
Data in this table are representative and based on published methods.[7][10] Validation should be performed for each specific application.
Conclusion
The use of stable isotope dilution coupled with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of caffeine and its metabolites in biological fluids. The protocols outlined in this application note serve as a comprehensive guide for researchers in pharmacology, toxicology, and clinical chemistry. Proper method validation is essential to ensure the reliability of the generated data, which can be pivotal in understanding caffeine metabolism, assessing enzyme activity, and supporting drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. SMPDB [smpdb.ca]
- 5. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: 1-Methylxanthine-¹³C₄,¹⁵N₃ for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as 1-Methylxanthine-¹³C₄,¹⁵N₃, is central to this methodology. By introducing this labeled tracer, researchers can track the progression of the ¹³C and ¹⁵N isotopes through various metabolic pathways, providing a dynamic understanding of cellular processes. This approach offers a significant advantage over static metabolomics, which only captures a snapshot of metabolite concentrations.[1] 1-Methylxanthine (B19228) is a key metabolite of caffeine (B1668208) and theophylline (B1681296) in humans, making its labeled counterpart an invaluable tool for studying xenobiotic metabolism and its interaction with endogenous pathways.[1][2][3]
1-Methylxanthine-¹³C₄,¹⁵N₃ is a highly enriched and purified stable isotope-labeled compound, ensuring accuracy and reliability in sensitive analytical applications.[1] Its use as an internal standard in isotope dilution mass spectrometry allows for precise and accurate quantification of 1-methylxanthine and its metabolites, which is crucial for robust MFA and for integrating metabolomics data with other 'omics' datasets.[1]
Applications
-
Drug Metabolism and Xenobiotic Pathway Analysis: Tracing the metabolic fate of 1-Methylxanthine-¹³C₄,¹⁵N₃ provides insights into the activity of enzymes involved in caffeine and theophylline metabolism, such as cytochrome P450s and xanthine (B1682287) oxidase.[4][5]
-
Purine (B94841) Metabolism Studies: As a xanthine derivative, 1-Methylxanthine-¹³C₄,¹⁵N₃ can be used to investigate the broader network of purine biosynthesis and degradation, which is implicated in various physiological and pathological states.[1][4]
-
Microbial Metabolism Research: This tracer can be employed to study the diverse metabolic capabilities of microorganisms in degrading and modifying xanthine derivatives, which has potential biotechnological applications.[1]
-
Neuropharmacology and Cognitive Science: Given that 1-Methylxanthine is a metabolite of psychoactive compounds like caffeine, this tracer can be used in studies investigating the metabolic underpinnings of their neurological effects.[6][7]
Data Presentation: Illustrative Metabolic Flux Data
The following table presents hypothetical quantitative data from a metabolic flux analysis experiment using 1-Methylxanthine-¹³C₄,¹⁵N₃ to illustrate the type of results that can be obtained. This data represents the isotopic enrichment in key downstream metabolites after administration of the tracer to a cell culture model.
| Metabolite | Isotopic Enrichment (M+n) | Fold Change vs. Control |
| 1-Methylxanthine | M+7 | - |
| 1-Methyluric acid | M+7 | 5.2 |
| 3-Methylxanthine | M+0 | 1.1 |
| Theobromine | M+0 | 1.0 |
| Paraxanthine | M+0 | 0.9 |
| Xanthine | M+4 | 3.8 |
| Uric Acid | M+4 | 4.5 |
Note: This table contains illustrative data to demonstrate the application of 1-Methylxanthine-¹³C₄,¹⁵N₃ in metabolic flux analysis. Actual results will vary depending on the experimental system and conditions.
Experimental Protocols
This section provides a detailed protocol for a typical metabolic flux analysis experiment using 1-Methylxanthine-¹³C₄,¹⁵N₃ in a mammalian cell culture system.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HepG2) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare a custom culture medium where unlabeled 1-methylxanthine is replaced with 1-Methylxanthine-¹³C₄,¹⁵N₃ at a known concentration.
-
Tracer Introduction: Aspirate the standard culture medium from the cells and replace it with the pre-warmed medium containing 1-Methylxanthine-¹³C₄,¹⁵N₃.
-
Incubation: Incubate the cells for a predetermined period to approach isotopic steady state. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.[8] Time-course sampling is recommended to capture the dynamics of label incorporation.
2. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Ensure complete cell lysis by vortexing or sonication.
-
Centrifugation: Pellet the cell debris by centrifuging at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
3. Sample Preparation for LC-MS/MS Analysis
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of a solvent compatible with the liquid chromatography mobile phase (e.g., 50% acetonitrile).
4. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., a C18 column) to separate the metabolites of interest.
-
Mass Spectrometry Detection: The eluting metabolites are ionized (e.g., using electrospray ionization) and analyzed by a mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and quantification of the different mass isotopologues of each metabolite (e.g., Selected Reaction Monitoring - SRM, or high-resolution mass spectrometry).
5. Data Analysis and Flux Calculation
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distributions (MIDs) for 1-methylxanthine and its downstream metabolites.
-
Metabolic Modeling: Use a computational model of the relevant metabolic network to simulate the expected MIDs for a given set of metabolic fluxes.
-
Flux Estimation: Employ specialized software to determine the intracellular metabolic fluxes that best reproduce the experimentally measured MIDs and any other measured extracellular rates (e.g., uptake and secretion rates).
Visualizations
Metabolic Pathway of Caffeine
The following diagram illustrates the major metabolic pathways of caffeine, highlighting the central role of 1-Methylxanthine.
Caption: Major metabolic pathways of caffeine leading to the formation of 1-Methylxanthine.
Experimental Workflow for Metabolic Flux Analysis
The diagram below outlines the key steps in a metabolic flux analysis experiment using 1-Methylxanthine-¹³C₄,¹⁵N₃.
Caption: General experimental workflow for metabolic flux analysis.
References
- 1. 1-Methylxanthine-13C4,15N3 | Benchchem [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Metabolic Flux Analysis [vanderbilt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Increased metabolism of infused 1-methylxanthine by working muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Labeled Standards in Clinical Mass Spectrometry: Enhancing Accuracy and Precision in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of clinical diagnostics and drug development, the precise and accurate quantification of endogenous molecules and therapeutic drugs in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for such measurements due to its high sensitivity and specificity.[1][2] However, the complexity of biological samples (e.g., plasma, serum, urine) introduces significant challenges, including matrix effects, variability in sample preparation, and instrument response fluctuations.[3][4] The use of stable isotope-labeled internal standards (SIL-IS) is a powerful strategy to mitigate these issues, ensuring the reliability and reproducibility of quantitative LC-MS/MS assays.[5][6]
Stable isotope-labeled internal standards are analogues of the target analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[7] Being chemically identical to the analyte, the SIL-IS co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer.[5][8] By adding a known amount of the SIL-IS to the sample at the initial stage of preparation, it experiences the same processing variations as the analyte.[7] The final quantitative measurement is based on the ratio of the analyte's signal to the SIL-IS signal, which effectively normalizes for any inconsistencies during the analytical workflow.[9] This application note provides detailed protocols and data demonstrating the critical role of labeled standards in clinical mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
The core of this quantitative technique is the principle of isotope dilution. A known quantity of the labeled standard is added to the unknown quantity of the native analyte in the sample. The mass spectrometer distinguishes between the native ("light") and labeled ("heavy") forms based on their mass-to-charge (m/z) difference. The ratio of their instrument responses is then used to calculate the concentration of the native analyte.
Application Example: Quantification of 25-Hydroxyvitamin D3 in Human Serum
This section provides a detailed protocol for the quantification of 25-hydroxyvitamin D3 (25-OH-D3), a key biomarker for Vitamin D status, in human serum using a deuterated internal standard (25-OH-D3-d6).
Experimental Protocol
1. Materials and Reagents:
-
25-hydroxyvitamin D3 certified reference material
-
25-hydroxyvitamin D3-d6 (deuterated internal standard)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Formic Acid
-
Human Serum (for calibrators and quality controls)
-
Zinc Sulfate solution
2. Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs):
-
Stock Solutions: Prepare individual stock solutions of 25-OH-D3 and 25-OH-D3-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 25-OH-D3 stock solution with methanol to prepare working solutions for calibration standards.
-
Internal Standard Working Solution: Dilute the 25-OH-D3-d6 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a set of calibration standards by spiking appropriate amounts of the 25-OH-D3 working solutions into charcoal-stripped (analyte-free) human serum to achieve a concentration range of 2.5 to 150 ng/mL.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (25-OH-D3-d6, 100 ng/mL) to each tube.
-
Vortex briefly.
-
Add 200 µL of acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
General Experimental Workflow
The following diagram illustrates the typical workflow for a clinical mass spectrometry assay utilizing a stable isotope-labeled internal standard.
4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A linear gradient from 70% B to 98% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
25-OH-D3: Precursor ion m/z 401.3 -> Product ion m/z 383.3
-
25-OH-D3-d6: Precursor ion m/z 407.3 -> Product ion m/z 389.3
-
Data Presentation and Results
The inclusion of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the assay by correcting for variability.
Table 1: Comparison of Assay Performance with and without Internal Standard for Lapatinib (B449) Quantification in Human Plasma
This table demonstrates the impact of using a stable isotope-labeled internal standard (lapatinib-d3) versus a non-isotope-labeled internal standard (zileuton) on the quantification of the therapeutic drug lapatinib in plasma from different cancer patients. The data shows that the recovery of lapatinib varies significantly between individuals, and only the stable isotope-labeled standard can accurately correct for this variability.
| Patient ID | Lapatinib Recovery (%) | Measured Concentration (ng/mL) without SIL-IS | Measured Concentration (ng/mL) with SIL-IS |
| 1 | 56 | 1120 | 2000 |
| 2 | 35 | 700 | 2000 |
| 3 | 48 | 960 | 2000 |
| 4 | 29 | 580 | 2000 |
| 5 | 51 | 1020 | 2000 |
| 6 | 16 | 320 | 2000 |
Data adapted from a study on lapatinib quantification, highlighting how variable recovery is normalized by a SIL-IS.[3]
Table 2: Precision and Accuracy for the Quantification of Androstenedione (B190577) in Human Serum using a ¹³C-labeled Internal Standard
This table presents the validation data for a clinical assay to measure the steroid hormone androstenedione. The low coefficient of variation (CV) and high accuracy demonstrate the robustness of the method when a stable isotope-labeled internal standard is used.[10]
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| 0.05 | 0.051 | 5.2 | 4.8 | 102 |
| 0.5 | 0.49 | 3.8 | 3.5 | 98 |
| 1.5 | 1.53 | 3.5 | 3.1 | 102 |
| 5.0 | 4.95 | 1.9 | 2.1 | 99 |
| 12.0 | 11.88 | 1.8 | 1.9 | 99 |
Table 3: Performance Characteristics of an LC-MS/MS Assay for Immunosuppressants in Whole Blood
This table summarizes the performance of a multiplexed assay for several immunosuppressant drugs, which relies on corresponding stable isotope-labeled internal standards for each analyte.[11]
| Analyte | Calibration Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (Bias %) |
| Tacrolimus | 1.0 - 50 | < 6.5 | < 5.8 | -6.2 to 4.5 |
| Sirolimus | 1.5 - 50 | < 7.1 | < 6.1 | -5.5 to 5.9 |
| Everolimus | 1.5 - 50 | < 6.8 | < 5.9 | -7.3 to 3.8 |
| Cyclosporine A | 25 - 1250 | < 5.5 | < 4.9 | -4.1 to 2.5 |
Conclusion
The use of stable isotope-labeled internal standards is an indispensable component of modern quantitative clinical mass spectrometry.[7] As demonstrated, SIL-IS effectively compensates for variations inherent in sample preparation and analysis, thereby significantly enhancing the accuracy, precision, and reliability of the data.[3][4] The detailed protocol and comparative data presented in this application note underscore the substantial advantages of incorporating these standards into analytical workflows for clinical research, diagnostics, and therapeutic drug monitoring. The robustness provided by this methodology is crucial for ensuring data quality and making informed decisions in clinical and pharmaceutical settings.
References
- 1. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 1-Methylxanthine Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine (1-MX) is a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theophylline.[1][2] As a pharmacologically active compound, 1-MX functions as an adenosine (B11128) receptor antagonist and has been shown to enhance memory and increase neurotransmitter levels.[1] Its role in cognitive function and neuroprotection is an area of growing research interest.[1] Accurate and sensitive detection of 1-Methylxanthine in biological matrices is crucial for pharmacokinetic studies, metabolism research, and exploring its potential as a biomarker. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly selective and sensitive method for the quantification of 1-Methylxanthine.[3] This document provides detailed application notes and protocols for the detection of 1-Methylxanthine using mass spectrometry.
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of 1-Methylxanthine and other related methylxanthines in biological fluids. These values are compiled from various validated methods and serve as a reference for expected performance.[2][4][5]
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) |
| 1-Methylxanthine | Plasma/Urine | 5 - 1500 | 2.5 - 500 | 0.1 - 1.0 | 80 - 110 |
| Caffeine | Plasma/Urine | 5 - 5000 | 10 | 0.025 | 85 - 115 |
| Theophylline | Plasma/Urine | 2.5 - 1200 | 2.5 | 0.01 | 80 - 110 |
| Theobromine | Plasma/Urine | 5 - 1200 | 5 | 0.015 | 80 - 110 |
| Paraxanthine | Plasma/Urine | 2.5 - 1200 | 2.5 | N/A | 80 - 110 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine
This protocol is suitable for cleaning up biological samples for LC-MS/MS analysis.[3][6]
Materials:
-
Discovery DSC-18 SPE columns (500 mg, 3 cc)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Spike 100 µL of plasma or urine sample with an appropriate internal standard. Add 1 mL of water to the sample.
-
SPE Column Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation: Protein Precipitation for Plasma
This is a faster, alternative method for sample preparation.[7][8][9]
Materials:
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to enhance sensitivity and compatibility with the LC system.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Mass Spectrometer (e.g., AB Sciex QTrap 5500 or equivalent triple quadrupole)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 550°C
-
MRM Transitions for 1-Methylxanthine:
-
Precursor Ion (Q1): m/z 167.1
-
Product Ion (Q3) for Quantification: m/z 110.1
-
Product Ion (Q3) for Confirmation: m/z 82.0
-
-
Collision Energy (CE): Optimized for the specific instrument, typically in the range of 20-35 eV.
Visualizations
References
- 1. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. opentrons.com [opentrons.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 1-Methylxanthine-¹³C₄,¹⁵N₃ in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine is a key metabolite in human purine (B94841) metabolism, primarily known as a downstream product of caffeine (B1668208) and theophylline.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding the broader implications of methylxanthine pathways in health and disease.[2] Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry, as they correct for variations in sample preparation and instrument response.[1][2] 1-Methylxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled analog of 1-Methylxanthine, designed for use as an internal standard in metabolomics studies for precise and accurate quantification.[2] This document provides detailed application notes and protocols for the effective use of 1-Methylxanthine-¹³C₄,¹⁵N₃ in metabolomics research.
Applications
The primary application of 1-Methylxanthine-¹³C₄,¹⁵N₃ is as an internal standard for the accurate quantification of endogenous 1-Methylxanthine in various biological samples using the stable isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Key applications include:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine, theophylline, and other methylxanthine-containing compounds.
-
Drug Metabolism Research: To investigate the activity of enzymes involved in methylxanthine metabolism, such as cytochrome P450s (e.g., CYP1A2) and xanthine (B1682287) oxidase.[3]
-
Biomarker Discovery: To explore the potential of 1-Methylxanthine as a biomarker for caffeine consumption, liver function, or certain disease states.
-
Metabolic Flux Analysis: To trace the flow of carbon and nitrogen atoms through the purine metabolic pathways.[2]
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of 1-Methylxanthine using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard. These values are illustrative and may require optimization based on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for 1-Methylxanthine and its Labeled Internal Standard
| Analyte | Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| 1-Methylxanthine | C₆H₆N₄O₂ | 166.14 | 167.0563 | 110.0348 |
| 1-Methylxanthine-¹³C₄,¹⁵N₃ | ¹³C₄C₂H₆¹⁵N₃NO₂ | 173.09 | 174.09 | 114.04* |
*Note: The product ion for the labeled standard is predicted based on the neutral loss of methyl isocyanate (CH₃NCO) from the precursor ion. This transition should be confirmed experimentally by direct infusion of the standard.
Table 2: Illustrative LC-MS/MS (B15284909) Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Dwell Time | 100 ms per transition |
Experimental Protocols
Protocol 1: Quantification of 1-Methylxanthine in Human Plasma
This protocol describes the preparation and analysis of human plasma samples for the quantification of 1-Methylxanthine using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard stock solution (1 mg/mL in methanol)
-
Working internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL working internal standard solution (1-Methylxanthine-¹³C₄,¹⁵N₃). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 30 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Quantification of 1-Methylxanthine in Human Urine
This protocol outlines a simplified "dilute-and-shoot" method for the analysis of 1-Methylxanthine in human urine.
Materials:
-
Human urine
-
1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard stock solution (1 mg/mL in methanol)
-
Working internal standard solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine samples at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution and Spiking: In a microcentrifuge tube, combine 10 µL of the clarified urine supernatant with 980 µL of water containing 0.1% formic acid and 10 µL of the 1 µg/mL working internal standard solution.
-
Vortexing: Vortex the mixture thoroughly.
-
Transfer: Transfer the diluted sample to an HPLC vial.
-
LC-MS/MS Analysis: Inject 5 µL of the sample into the LC-MS/MS system.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the endogenous 1-Methylxanthine and the 1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, standard, and QC.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Concentration Determination: Determine the concentration of 1-Methylxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 1-Methylxanthine.
Caption: Simplified metabolic pathway of caffeine to 1-Methylxanthine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylxanthine Recovery from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of methylxanthines such as caffeine (B1668208), theophylline, and theobromine (B1682246) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting methylxanthines from biological samples?
A1: The most prevalent methods for extracting methylxanthines are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE involves partitioning the analytes between an aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent to retain the analytes from the sample matrix, which are then eluted with a suitable solvent.[1] The choice between LLE and SPE often depends on the sample volume, the complexity of the matrix, and the desired level of sample cleanup.
Q2: I am seeing low recovery of methylxanthines from my plasma samples. What are the likely causes?
A2: Low recovery from plasma can be attributed to several factors:
-
Incomplete Protein Precipitation: Plasma proteins can bind to methylxanthines, preventing their efficient extraction. A protein precipitation step, often using an organic solvent like methanol (B129727), is crucial.[2]
-
Suboptimal LLE/SPE Parameters: The choice of extraction solvent, pH of the sample, and elution solvent in SPE are critical for high recovery. For instance, a common LLE method for plasma involves extraction with a mixture of isopropanol (B130326) and chloroform (B151607).[3]
-
Matrix Effects: Co-extracted endogenous components from plasma can interfere with the ionization of methylxanthines in mass spectrometry-based analyses, leading to apparent low recovery (ion suppression).[4][5]
Q3: How does the pH of the sample affect the extraction of methylxanthines?
A3: The pH of the sample is a critical parameter, especially for LLE. Methylxanthines are weak bases, and adjusting the pH can influence their charge state and, consequently, their partitioning into an organic solvent. For instance, in an ultrasound-assisted extraction of caffeine and theobromine from aqueous extracts, the pH was adjusted to 12.5 before extraction with chloroform to facilitate the transfer to the organic phase.[6] For SPE, acidifying urine samples has been shown to improve the binding efficiency of caffeine and its metabolites to the sorbent.[7]
Q4: Are there any concerns about the stability of methylxanthines in biological samples?
A4: Methylxanthines are generally stable compounds. However, their metabolites can be less stable. For example, some urinary metabolites of caffeine, like 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), can spontaneously convert to other compounds.[8] Therefore, it is advisable to analyze urine samples as soon as possible after collection to minimize errors in metabolite quantification.[8]
Q5: My urine samples are showing conjugated methylxanthine metabolites. How can I measure the total amount of a specific metabolite?
A5: To measure the total concentration of a metabolite that is present in both its free and conjugated (e.g., glucuronide) forms, an enzymatic hydrolysis step is required before extraction. This process uses enzymes like β-glucuronidase to cleave the conjugate, releasing the free metabolite for analysis.[9]
Troubleshooting Guides
Low Analyte Recovery
| Problem | Potential Cause | Recommended Solution |
| Low recovery of all methylxanthines in plasma/serum | Inefficient protein precipitation. | Ensure complete protein precipitation by using an appropriate volume of a suitable organic solvent (e.g., methanol) and vortexing thoroughly. Consider centrifugation at a higher speed or for a longer duration to ensure a clear supernatant. |
| Suboptimal LLE solvent. | Test different organic solvents or solvent mixtures. A common choice is a mixture of isopropanol and chloroform (e.g., 20% isopropanol in chloroform). | |
| Incomplete elution in SPE. | Optimize the elution solvent. Methanol is often effective for eluting methylxanthines from C18 cartridges.[10] Ensure the elution volume is sufficient to completely desorb the analytes from the sorbent. | |
| Low recovery of a specific methylxanthine | pH of the sample is not optimal for that compound. | Adjust the sample pH to maximize the extraction of the target analyte. Since methylxanthines have different pKa values, the optimal pH may vary slightly between them. |
| Analyte degradation. | While generally stable, investigate the possibility of degradation under your specific sample handling and storage conditions. Analyze samples as fresh as possible.[8] | |
| Inconsistent recovery across samples | Matrix effects varying between samples. | Matrix effects can cause ion suppression or enhancement in LC-MS analysis.[4][5] The use of a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for these variations.[2] |
| Incomplete phase separation in LLE. | After vortexing, ensure complete separation of the aqueous and organic layers by adequate centrifugation. Emulsions can be broken by adding salt or by gentle stirring. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Methylxanthines from Plasma
This protocol is adapted from a method for the quantification of caffeine metabolites in human plasma.[3]
-
Sample Preparation: To 1 mL of plasma, add a known amount of an appropriate internal standard.
-
Extraction: Add 5 mL of a 20% isopropanol in chloroform solution.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., HPLC or LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) of Methylxanthines from Urine
This protocol is based on a method for the determination of methylxanthines and their metabolites in urine.[11][12]
-
Sample Pre-treatment: Acidify the urine sample to optimize analyte binding to the SPE sorbent.[7] Add an internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., OASIS HLB) by passing methanol followed by water through it.[13]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering hydrophilic compounds.[10]
-
Elution: Elute the retained methylxanthines with a suitable solvent, such as methanol or a mixture of methanol and chloroform (e.g., 20:80 v/v).[11][12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Data Presentation
Table 1: Recovery of Methylxanthines and Metabolites from Urine using SPE
| Compound | Recovery (%) |
| Caffeine | 95.8 |
| Theophylline | 98.34 |
| Paraxanthine | 92.1 |
| Theobromine | 82.06 |
| 1-Methylxanthine | 88.5 |
| 3-Methylxanthine | 91.2 |
| 7-Methylxanthine | 85.4 |
| 1,3-Dimethyluric acid | 89.7 |
| 1,7-Dimethyluric acid | 93.6 |
| 1,3,7-Trimethyluric acid | 87.2 |
| Data adapted from a study using RP18 cartridges with methanol/chloroform (20:80 v/v) as the elution solvent.[11][12] |
Table 2: Recovery of Caffeine and its Metabolites from Plasma using Protein Precipitation and SPE
| Compound | Extraction Efficiency (%) |
| Caffeine | 73-79 |
| Theobromine | 84-91 |
| Theophylline | 84-91 |
| Data from a method involving protein precipitation with methanol followed by SPE.[2] |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for methylxanthines.
Caption: Troubleshooting low methylxanthine recovery.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a rapid and efficient method for simultaneous determination of methylxanthines and their metabolites in urine using monolithic HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
Technical Support Center: Methylxanthine Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of methylxanthines (e.g., caffeine, theophylline (B1681296), theobromine) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous interferences in biological samples for methylxanthine analysis?
A1: When analyzing biological matrices such as plasma, serum, saliva, or urine, endogenous compounds can co-elute with methylxanthines, leading to inaccurate quantification. Common interferences include uric acid and its metabolites, which are structurally similar to methylxanthines.[1][2] Other potential interferences can arise from components of the sample matrix itself. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects.[1][3][4]
Q2: How can I resolve peak co-elution between different methylxanthines or with interfering compounds?
A2: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge.[5] To resolve this, you can:
-
Modify the mobile phase composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can alter the retention times of the analytes and improve separation.[6][7] Changing the pH of the mobile phase can also be effective, especially for ionizable compounds.
-
Change the stationary phase: If modifying the mobile phase is insufficient, using a column with a different stationary phase chemistry (e.g., C8 instead of C18) can provide different selectivity and resolve co-eluting peaks.[6]
-
Adjust the column temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting separation.[6]
-
Use a gradient elution: A gradient elution, where the mobile phase composition is changed during the run, can be effective in separating compounds with a wide range of polarities.[4][8]
Q3: What is the recommended wavelength for UV detection of methylxanthines?
A3: Methylxanthines exhibit strong UV absorbance. The most commonly used wavelength for their detection is around 273-280 nm.[9][10][11][12] A diode array detector (DAD) can be beneficial to confirm peak purity by comparing spectra across the peak.[5]
Q4: What are the best practices for sample preparation to ensure accurate results?
A4: The choice of sample preparation method depends on the matrix.
-
For biological fluids (serum, plasma, urine): Solid-phase extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analytes.[1][2][3] Liquid-liquid extraction (LLE) is another common method.[9][11]
-
For food and beverages: Direct injection after dilution and filtration may be sufficient for some samples.[9][11][13] For more complex matrices like chocolate, a defatting step followed by extraction is often necessary.[14]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Presence of active sites on the stationary phase. 4. Column overload. | 1. Wash the column with a strong solvent or replace it. 2. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. 3. Use a mobile phase additive (e.g., triethylamine) to block active sites. 4. Reduce the injection volume or sample concentration. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system. 4. Incomplete column equilibration.[15] | 1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents and flush the detector cell.[15][16] 3. Check all fittings for leaks.[15] 4. Allow sufficient time for the column to equilibrate with the new mobile phase.[15] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Changes in column temperature. 3. Column aging or contamination. 4. Air bubbles in the pump. | 1. Ensure accurate mobile phase preparation and a stable pump performance.[15] 2. Use a column oven to maintain a constant temperature. 3. Wash or replace the column. 4. Degas the mobile phase and purge the pump. |
| Ghost Peaks | 1. Contamination in the injection system or column. 2. Carryover from a previous injection. 3. Impurities in the mobile phase. | 1. Clean the injector and use a guard column. 2. Implement a needle wash step between injections. 3. Use high-purity solvents and prepare fresh mobile phase. |
| Low Sensitivity/Small Peak Area | 1. Low sample concentration. 2. Incorrect injection volume. 3. Detector settings not optimized. 4. Sample degradation. | 1. Concentrate the sample or use a more sensitive detector. 2. Verify the injection volume and ensure the injector is functioning correctly. 3. Optimize the detector wavelength and other parameters. 4. Store samples properly and analyze them promptly. |
Experimental Protocols
Below are summaries of typical experimental conditions for methylxanthine analysis by HPLC.
Table 1: HPLC Parameters for Methylxanthine Analysis
| Parameter | Method 1 (Serum/Saliva)[9][11] | Method 2 (Food/Beverages)[10] | Method 3 (Urine)[1] |
| Column | Hypersil ODS (C18), 100 x 4.5 mm, 5 µm | Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm | LiChroCARD Purospher RP-18e, 125 x 3 mm, 5 µm |
| Mobile Phase | Acetonitrile/Tetrahydrofuran/50 mM Acetate Buffer (pH 4.0) (4:1:95, v/v/v) | Water-THF (0.1% THF in water, pH 8)-Acetonitrile (90:10, v/v) | Gradient: 0.05% TFA in water (A) and Acetonitrile (B) |
| Flow Rate | 1.5 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection | UV at 280 nm | UV at 273 nm | DAD at 275 nm (for methylxanthines) |
| Temperature | Ambient | 25 °C | Not specified |
| Internal Standard | Proxyphylline | Not specified | Not specified |
Table 2: Sample Preparation Protocols
| Sample Type | Protocol |
| Serum/Saliva | Liquid-liquid extraction with chloroform/isopropanol (85:15, v/v). The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[9][11] |
| Urine | Acidification with phosphate (B84403) buffer, precipitation with acetonitrile, followed by solid-phase extraction (SPE) using a C18 cartridge.[1] |
| Beverages | Direct injection after dilution and filtration through a 0.45 µm membrane filter.[13] |
| Chocolate | Defatting with a suitable solvent, followed by extraction of methylxanthines with hot water or an organic solvent mixture.[14] |
Visualizations
Caption: General workflow for methylxanthine analysis by HPLC.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pk-db.com [pk-db.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ukm.my [ukm.my]
- 15. realab.ua [realab.ua]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Optimizing ESI Conditions for 1-Methylxanthine Detection
Welcome to the technical support center for optimizing Electrospray Ionization (ESI) conditions for the detection of 1-Methylxanthine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for 1-Methylxanthine in ESI-MS?
A1: 1-Methylxanthine is a derivative of caffeine (B1668208) and an essential human urinary metabolite of both caffeine and theophylline (B1681296).[1][2] In positive ion mode ESI-MS, you can expect to observe the protonated molecule, [M+H]⁺. Given that theophylline and its isomer theobromine (B1682246) have a mass-to-charge ratio of 181.164 for their protonated molecular ions, a similar m/z would be expected for 1-Methylxanthine under the same conditions.[3]
Q2: Which ionization mode, positive or negative, is better for 1-Methylxanthine detection?
A2: For methylxanthines, including compounds structurally similar to 1-Methylxanthine like caffeine, theobromine, and theophylline, positive ionization mode (ESI+) generally produces significantly more intense signals than negative ionization mode (ESI-).[3] Therefore, ESI+ is the recommended mode for sensitive detection.
Q3: What are the key ESI source parameters to optimize for 1-Methylxanthine analysis?
A3: The most critical ESI source parameters to optimize include capillary voltage, cone voltage, source and desolvation temperatures, and nebulizing and drying gas flow rates.[3][4] Fine-tuning these parameters is essential for achieving maximal signal intensity and stability.
Q4: How can I improve the signal intensity of 1-Methylxanthine?
A4: To improve signal intensity, ensure your mobile phase is conducive to ESI, typically a mixture of water with acetonitrile (B52724) or methanol (B129727).[5] The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly enhance the protonation of your analyte in positive ion mode, leading to a stronger signal.[6] Also, systematic optimization of ion source parameters is crucial.[4]
Q5: What is ion suppression and how can it affect my 1-Methylxanthine analysis?
A5: Ion suppression is a type of matrix effect where components in your sample, other than your analyte of interest, interfere with the ionization process, leading to a reduced analyte signal.[7] This can negatively impact the precision, accuracy, and sensitivity of your analysis.[7][8][9] It is a significant concern when analyzing complex biological samples.[8][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for 1-Methylxanthine
Possible Causes and Solutions:
-
Incorrect MS Settings:
-
Solution: Verify that your mass spectrometer method is set to monitor for the correct m/z of 1-Methylxanthine. Ensure you are operating in positive ion mode (ESI+).[3] Check that the ion source parameters (temperatures, gas flows, voltages) are within a reasonable starting range for small molecules.[11]
-
-
Improper ESI Probe Positioning:
-
Solution: Check that the ESI probe is correctly positioned relative to the mass spectrometer's orifice and that the capillary is protruding correctly from the probe.[11]
-
-
Unstable or Absent Spray:
-
Inappropriate Mobile Phase:
-
Analyte Concentration Below Limit of Detection (LOD):
-
Solution: Prepare and inject a fresh, higher concentration standard to confirm that the system is capable of detecting the analyte.[11]
-
Issue 2: High Background Noise or Contamination
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Carryover from Previous Injections:
-
Solution: Implement a robust needle wash protocol between injections.[12] Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
-
Dirty Ion Source:
-
Leaks in the LC or MS System:
-
Solution: Check for any leaks in the fluidic path, as this can introduce air and other contaminants into the system, leading to noise and signal instability.[14]
-
Issue 3: Poor Reproducibility and Signal Instability
Possible Causes and Solutions:
-
Fluctuating ESI Source Conditions:
-
Solution: Ensure that the ion source temperatures and gas flows are stable.[11] Fluctuations in these parameters can lead to an unstable spray and, consequently, an unstable signal.
-
-
Matrix Effects (Ion Suppression):
-
Solution: If you are analyzing complex samples, co-eluting matrix components can suppress the ionization of 1-Methylxanthine, leading to poor reproducibility.[7] To mitigate this, improve your sample preparation using techniques like solid-phase extraction (SPE) to remove interfering compounds.[10] Optimizing chromatographic separation to resolve the analyte from matrix components is also crucial.[6]
-
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifts in retention time and variable signal intensity.[11]
-
Quantitative Data Summary
The following tables provide typical starting parameters for the analysis of methylxanthines, which can be adapted for 1-Methylxanthine. These values are derived from various studies and should be further optimized for your specific instrument and application.
Table 1: Example LC-MS/MS Parameters for Methylxanthine Analysis
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [15] |
| Capillary Voltage | +4500 V | [15] |
| Source Temperature | 600 °C | [15] |
| Collision Gas | Nitrogen | [15] |
| Mobile Phase | 83% (1% Acetic Acid in Water) / 17% Methanol | [15] |
| Flow Rate | 0.2 mL/min | [15] |
Table 2: Optimized ESI Source Conditions from a Design of Experiments (DoE) Approach for Metabolites
Note: These are examples for different compounds and illustrate a range of potential optimal values.
| Parameter | Optimized Value 1 | Optimized Value 2 | Reference |
| Drying Gas Temperature | 320 °C | 270 °C | [4] |
| Drying Gas Flow Rate | 10 L/min | 10 L/min | [4] |
| Capillary Voltage | 3000 V | 3000 V | [4] |
| Nebulizer Pressure | 30 psi | 35 psi | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for analyzing methylxanthines in human plasma and is effective for cleaning up complex biological samples to reduce matrix effects.[15][16]
-
Sample Spiking: Spike 100 µL of the plasma sample with an appropriate internal standard.
-
Dilution: Add 1 mL of purified water to the sample.
-
SPE Column Conditioning: Condition a C18 SPE column (e.g., 500 mg/3 cc) by passing 2 mL of methanol followed by 2 mL of purified water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE column.
-
Analyte Elution: Elute the analytes with 2 mL of methanol.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 25 °C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase. The sample is now ready for LC-MS analysis.
Protocol 2: General LC-MS Method for Methylxanthine Analysis
This protocol provides a starting point for developing a liquid chromatography-mass spectrometry method for 1-Methylxanthine.
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute the analyte.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3][15]
-
Injection Volume: 10 µL.[15]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3][15]
-
Scan Mode: For quantitative analysis, use Selected Ion Reaction (SIR) or Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[3] For initial method development, a full scan can be used to identify the parent ion.
-
Parameter Optimization: Systematically optimize the capillary voltage, source temperature, desolvation temperature, and gas flow rates to maximize the signal for 1-Methylxanthine. This can be done by infusing a standard solution of the analyte directly into the mass spectrometer.[3]
-
Visualizations
Caption: A typical experimental workflow for the analysis of 1-Methylxanthine.
Caption: A troubleshooting guide for low signal intensity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. shimadzu.at [shimadzu.at]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. gentechscientific.com [gentechscientific.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: 1-Methylxanthine-¹³C₄,¹⁵N₃
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylxanthine-¹³C₄,¹⁵N₃ in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylxanthine-¹³C₄,¹⁵N₃ and what are its common applications?
A1: 1-Methylxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled form of 1-Methylxanthine, a metabolite of caffeine (B1668208) and theophylline.[1][2] The incorporation of four Carbon-13 (¹³C) and three Nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like isotope dilution mass spectrometry.[3] Its primary use is in metabolic flux analysis and pharmacokinetic studies to accurately trace and quantify the metabolic fate of 1-Methylxanthine and its precursors within biological systems.[3]
Q2: What are the general recommendations for storing 1-Methylxanthine-¹³C₄,¹⁵N₃ solutions?
A2: For short-term storage, it is recommended to keep solutions at -20°C, and they should be used within one month. For long-term storage, temperatures of -80°C are advisable to minimize degradation. It is best practice to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles by storing the solution in small aliquots.
Q3: What factors can potentially affect the stability of 1-Methylxanthine-¹³C₄,¹⁵N₃ in my experimental solution?
A3: The stability of xanthine (B1682287) derivatives like 1-Methylxanthine can be influenced by several factors:
-
pH: The solubility and stability of xanthines can be pH-dependent.[4] Extreme pH values (highly acidic or alkaline) may promote hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can potentially lead to photodegradation. It is advisable to store solutions in amber vials or in the dark.
-
Enzymatic Activity: If working with biological matrices (e.g., cell lysates, plasma), endogenous enzymes such as oxidases could potentially metabolize 1-Methylxanthine.[5]
-
Presence of Oxidizing Agents: Strong oxidizing agents may lead to the degradation of the molecule.
Troubleshooting Guides
This section provides guidance on common issues encountered when working with 1-Methylxanthine-¹³C₄,¹⁵N₃ solutions.
Issue 1: Inconsistent or lower-than-expected analytical signals.
This could indicate degradation of the compound in your stock or working solutions.
Troubleshooting Steps:
-
Prepare a Fresh Solution: Prepare a new stock solution from the solid material and compare its analytical response to your existing solution.
-
pH Check: Measure the pH of your solution. If it is highly acidic or basic, consider adjusting it to a more neutral range (pH 6-8) if your experimental conditions allow.
-
Temperature Control: Ensure that your solutions are not exposed to high temperatures for extended periods. When not in use, store them at the recommended temperature.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
Issue 2: Appearance of unexpected peaks in my chromatogram.
The presence of new peaks could signify the formation of degradation products.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Run a chromatogram of a freshly prepared standard solution to confirm the retention time of the intact 1-Methylxanthine-¹³C₄,¹⁵N₃.
-
Stress Testing (Forced Degradation): To tentatively identify potential degradation products, you can perform a forced degradation study on a non-labeled 1-Methylxanthine standard. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) and analyzing the resulting mixture.
-
Review Literature on Degradation Pathways: Research the known degradation pathways of 1-Methylxanthine to understand potential breakdown products.[5][6] In biological systems, N-demethylation to xanthine is a known metabolic route.[6] Oxidation can also occur, leading to the formation of methyluric acids.
Experimental Protocols
Protocol: User-Performed Stability Assessment of 1-Methylxanthine-¹³C₄,¹⁵N₃ in Solution
This protocol outlines a general procedure for researchers to assess the stability of 1-Methylxanthine-¹³C₄,¹⁵N₃ in their specific experimental buffer or matrix.
1. Materials:
- 1-Methylxanthine-¹³C₄,¹⁵N₃
- Experimental buffer/matrix of interest
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or LC-MS/MS system
- pH meter
- Temperature-controlled incubator/water bath
- UV lamp (optional, for photostability)
2. Procedure:
- Solution Preparation: Prepare a stock solution of 1-Methylxanthine-¹³C₄,¹⁵N₃ in your experimental buffer at a known concentration.
- Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the initial concentration. This will serve as your baseline.
- Storage Conditions: Aliquot the remaining solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition and analyze its concentration.
- Data Analysis: Calculate the percentage of 1-Methylxanthine-¹³C₄,¹⁵N₃ remaining at each time point relative to the initial concentration. A common threshold for stability is retaining ≥90% of the initial concentration.
Data Presentation
Table 1: Analytical Methods for Quantification of 1-Methylxanthine
| Analytical Technique | Description | Common Detector | Reference |
| High-Performance Liquid Chromatography (HPLC) | A widely used method for the separation and quantification of methylxanthines in various matrices, including urine and biological fluids.[7][8] | Diode-Array Detector (DAD), UV | [8] |
| Gas Chromatography (GC) | Another chromatographic technique suitable for the analysis of methylxanthines.[7] | Flame Ionization Detection (FID) | [9] |
| Thin-Layer Chromatography (TLC) | A simpler chromatographic method that can be used for the separation and identification of methylxanthines.[7] | UV light | [9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective method ideal for quantifying low concentrations of metabolites in complex biological samples. | Mass Spectrometer | [10] |
Visualizations
Caption: Workflow for assessing the stability of 1-Methylxanthine-¹³C₄,¹⁵N₃.
Caption: Potential metabolic and degradation pathways of 1-Methylxanthine.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Methylxanthine-13C4,15N3 | Benchchem [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Analytical methods for quantitation of methylxanthines [pubmed.ncbi.nlm.nih.gov]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Isotopic Exchange in Labeled Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with isotopic exchange in labeled internal standards, ensuring the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of labeled internal standards?
A1: Isotopic exchange, often called back-exchange, is a chemical reaction where an isotope label (most commonly deuterium (B1214612), D) on an internal standard is replaced by a lighter isotope (typically hydrogen, H) from the surrounding environment.[1][2][3][4] This environment can include solvents, buffers, or the biological matrix itself.[2] This process compromises the isotopic purity of the standard, which can lead to significant errors in quantification.[2][4]
Q2: Why is avoiding isotopic exchange critical for accurate quantification?
A2: Stable Isotope Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte and should behave identically during sample preparation and analysis.[5][6][7] Isotopic exchange undermines this principle. The loss of deuterium atoms from the internal standard leads to a decrease in its signal and an artificial increase in the signal of the unlabeled analyte.[2][3] This can result in the underestimation of the true analyte concentration and, in severe cases, the conversion of the standard into the analyte can create false-positive signals.[3][4]
Q3: Which positions on a molecule are most susceptible to deuterium exchange?
A3: The stability of a deuterium label is highly dependent on its position within the molecule.[2][4]
-
Highly Labile Positions : Deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), and sulfur (-SH) are very prone to exchange.[3][6]
-
Conditionally Labile Positions : Deuterium atoms on carbons adjacent to a carbonyl group (alpha-carbons) can exchange under certain pH conditions, often through keto-enol tautomerism.[3][4][6]
-
Generally Stable Positions : Labels on the carbon skeleton or non-activated aromatic rings are typically stable and not susceptible to exchange.[3] It is crucial to use standards where labels are in these stable positions.[3][6]
Q4: What experimental factors accelerate deuterium exchange?
A4: Several experimental conditions can promote the back-exchange of deuterium:
-
pH : Both highly acidic and, more significantly, basic conditions can catalyze the exchange. The minimum rate of exchange for many compounds occurs around pH 2.5-3.0.[1][2][3]
-
Temperature : Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][2][3] Storing and analyzing samples at low temperatures (e.g., 4°C or 0°C) can significantly slow this process.[1][3]
-
Solvent Type : Protic solvents, such as water and methanol, can readily donate protons and facilitate back-exchange.[2][3] Whenever possible, using aprotic solvents like acetonitrile (B52724) is preferred.[2][3]
-
Analysis Time : The longer a sample is exposed to protic solvents or adverse pH/temperature conditions, the greater the extent of back-exchange.[1] Rapid analysis is therefore recommended.[1]
Q5: How can I determine if my deuterated internal standard is undergoing back-exchange?
A5: A classic symptom of isotopic exchange is a time-dependent change in your analytical signals.[2] You will typically observe a decreasing peak area for your deuterated internal standard, accompanied by a corresponding increase in the signal for the unlabeled analyte over the course of an analytical run.[2] This can be confirmed by incubating the standard in your sample matrix or mobile phase and analyzing aliquots at different time points.[2][8]
Q6: What is the difference between the "deuterium isotope effect" and isotopic back-exchange?
A6: These are two distinct phenomena.
-
Isotopic Back-Exchange is the physical loss and replacement of deuterium atoms on the standard with hydrogen atoms, altering its mass.[4]
-
The Deuterium Isotope Effect is a change in the physicochemical properties of a molecule due to the mass difference between hydrogen and deuterium.[4] This can sometimes cause the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte, typically eluting slightly earlier in reversed-phase chromatography.[4][9] This can be problematic if the analyte and standard experience different levels of matrix effects due to the separation.[9][10]
Q7: Are there alternatives to deuterated standards that are not prone to exchange?
A7: Yes. Internal standards labeled with heavy stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[3][11] These isotopes are incorporated into the stable carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange.[3][6][11] While often more expensive to synthesize, they provide greater stability and reliability.[6]
Troubleshooting Guides
Problem 1: I'm observing a decreasing signal for my deuterated internal standard and an increasing signal for the unlabeled analyte over time.
This is a classic sign of deuterium back-exchange.[2] The deuterium on your standard is being replaced by hydrogen from your solvent or matrix.
Caption: A logical workflow for troubleshooting deuterium back-exchange.
Solution Workflow:
-
Review Label Position : Check the Certificate of Analysis for your standard to confirm the location of the deuterium labels. If they are on heteroatoms (O, N, S) or alpha to a carbonyl group, they are likely labile and prone to exchange.[2][3][6] Consider sourcing a standard with labels in more stable positions or using a ¹³C or ¹⁵N labeled analog.[3]
-
Optimize Sample/Solvent pH : If the labels are in a moderately stable position, check the pH of your sample, reconstitution solvent, and mobile phases. Avoid highly acidic or basic conditions. Adjusting the pH to a range of 2.5 to 7 is recommended for minimal exchange.[3]
-
Control Temperature : Reduce the temperature of your autosampler and storage conditions. Lowering the temperature from 25°C to 0°C can significantly slow the rate of exchange.[1]
-
Change Solvent : If your protocol allows, replace protic solvents (water, methanol) with aprotic solvents (acetonitrile) in your sample preparation or reconstitution steps.[2][3]
Problem 2: My calibration curve is non-linear, and I suspect the internal standard.
Non-linearity can arise if the analyte-to-internal standard ratio is not constant across the concentration range. Isotopic exchange can be a contributing factor.
Possible Causes & Solutions:
-
Isotopic Exchange : If back-exchange occurs, the changing concentration of the internal standard during the analytical run can lead to poor linearity.[2]
-
Solution : Address the root causes of back-exchange as described in Problem 1. Perform a stability test (see Protocol 1) to confirm if the standard is stable under your analytical conditions.
-
-
Isotopic Impurity : The SIL internal standard may contain a small amount of the unlabeled analyte.[6] At low concentrations of the actual analyte, this impurity can artificially inflate the analyte signal, causing the curve to deviate from linearity.
-
Solution : Quantify the level of unlabeled analyte in your standard (see Protocol 2). If the impurity is significant (e.g., >0.5%), you may need to source a higher purity standard or use a different calibration curve fitting model that accounts for the intercept.
-
Data & Protocols
Data Presentation
Table 1: Factors Influencing Deuterium Back-Exchange and Mitigation Strategies
| Factor | Condition Promoting Exchange | Recommended Mitigation Strategy |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 for minimal exchange.[3] |
| Temperature | High (e.g., Room Temperature) | Store and analyze samples at low temperatures (e.g., 0-4°C).[1][3] |
| Solvent | Protic (e.g., H₂O, Methanol) | Use aprotic solvents (e.g., Acetonitrile) when possible.[2][3] |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions.[3][6] |
| Label Position | Alpha to Carbonyl Group | Exercise caution with pH and temperature control.[3][6] |
| Analysis Time | Long exposure to adverse conditions | Minimize time between sample preparation and injection; use rapid LC methods.[1] |
Table 2: Stability of Deuterium Labels by Molecular Position
| Label Position | Stability | Risk of Exchange | Example |
| On -OH, -NH, -SH | Highly Labile | Very High | Deuterated hydroxyl or amine group |
| Alpha to Carbonyl (C=O) | Conditionally Labile | Moderate to High | Deuterium on a carbon adjacent to a ketone |
| Aromatic C-D (activated) | Conditionally Labile | Low to Moderate | Deuterium on an aromatic ring activated by electron-donating groups |
| Aliphatic C-D | Stable | Very Low | Deuterium on a methyl or methylene (B1212753) group |
| Aromatic C-D (non-activated) | Stable | Very Low | Deuterium on a benzene (B151609) ring |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if a deuterated internal standard is stable under the specific solvent and temperature conditions of an analytical method.
Methodology:
-
Prepare Solutions :
-
Solution A : Prepare a mixture of the analyte and the deuterated internal standard in your initial mobile phase or reconstitution solvent.
-
Solution B : Prepare a solution of only the deuterated internal standard in the same solvent.
-
-
Initial Analysis (t=0) : Immediately after preparation, inject both solutions into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Incubation : Store aliquots of both solutions under the exact conditions of your autosampler (e.g., 4°C for 24 hours).
-
Time-Point Analysis : Re-inject the stored solutions at various time points (e.g., 4, 8, 12, and 24 hours).[8]
-
Data Analysis :
-
In Solution A, monitor the peak area ratio of the analyte to the internal standard. A significant and consistent change in this ratio over time indicates instability.[8]
-
In Solution B, monitor for any appearance or increase in a signal at the mass transition of the unlabeled analyte. This provides direct evidence of H/D exchange.[8]
-
Caption: Experimental workflow for assessing internal standard stability.
Protocol 2: Quantification of Isotopic Purity
Objective: To determine the isotopic purity of a deuterated internal standard and quantify the percentage of the unlabeled analyte present as an impurity.
Methodology:
-
Prepare High-Concentration Standard : Prepare a solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile or methanol) at a concentration significantly higher than that used in your assay.
-
LC-MS/MS Analysis : Analyze this high-concentration solution using the same LC-MS/MS method as your samples.
-
Monitor Transitions :
-
Monitor the primary mass transition for the deuterated standard.
-
Simultaneously, monitor the primary mass transition for the unlabeled analyte.
-
-
Calculate Contribution : Integrate the peak areas for both the standard (Area_IS) and the co-eluting unlabeled analyte impurity (Area_Analyte). The percentage of the unlabeled impurity can be calculated as:
% Impurity = (Area_Analyte / Area_IS) * 100%
Note: This calculation assumes a similar ionization response for the analyte and the standard, which is generally a valid assumption.
Visualization of Key Concepts
Decision Tree for SIL Internal Standard Selection
Caption: A decision tree for selecting a stable isotope-labeled standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioszeparacio.hu [bioszeparacio.hu]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting poor peak shape in 1-Methylxanthine chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in 1-Methylxanthine chromatography.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the chromatographic analysis of 1-Methylxanthine, focusing on peak shape issues like tailing and fronting.
Question: What are the common causes of poor peak shape (e.g., peak tailing) for 1-Methylxanthine in reversed-phase HPLC?
Answer: Poor peak shape, particularly peak tailing, for 1-Methylxanthine is often a result of secondary interactions between the analyte and the stationary phase.[1][2][3] 1-Methylxanthine, a polar compound, can interact with residual silanol (B1196071) groups on silica-based C18 columns.[1][2] These interactions are more pronounced when the silanol groups are ionized, which typically occurs at a mobile phase pH greater than 3.[1][2]
Other contributing factors can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 1-Methylxanthine (approximately 7.7-7.9), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[3][6][7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause peak tailing.[3]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can lead to peak broadening and tailing.[1][3]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[3][9]
Question: How can I improve the peak shape of 1-Methylxanthine?
Answer: To improve the peak shape of 1-Methylxanthine, consider the following strategies:
-
Adjust Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of residual silanol groups on the stationary phase.[2][10] This minimizes the secondary interactions that cause peak tailing.
-
Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) in the mobile phase to maintain a stable pH and improve peak symmetry.[1][7]
-
Add an Acidic Modifier: The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanol groups and reduce peak tailing.[6][11]
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with polar analytes like 1-Methylxanthine.[1][7]
-
Optimize Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape.[1] Experiment with different ratios to achieve optimal separation and symmetry.
-
Reduce Sample Concentration: If column overload is suspected, dilute the sample and inject a smaller amount onto the column.[7][8]
-
Ensure Proper Sample Dissolution: Make sure the sample is fully dissolved in a solvent compatible with the mobile phase.[10][12]
Question: My 1-Methylxanthine peak is fronting. What could be the cause and how do I fix it?
Answer: Peak fronting for 1-Methylxanthine is less common than tailing but can occur due to:
-
Sample Overload: Injecting a highly concentrated sample can lead to saturation of the stationary phase at the column inlet, causing the peak to front.[8][10] To resolve this, reduce the sample concentration or injection volume.[8][10]
-
Poor Sample Solubility: If 1-Methylxanthine is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column and result in a fronting peak.[10][12] Ensure complete dissolution of your sample in a solvent that is weaker than or of similar strength to the mobile phase.
-
Column Collapse: A physical collapse of the column bed, though rare, can cause peak fronting.[10] This may be indicated by a sudden and significant change in peak shape and retention time. If suspected, the column may need to be replaced.[10]
Quantitative Data Summary
The following table summarizes typical starting conditions for the HPLC analysis of 1-Methylxanthine and related compounds, which can be optimized to improve peak shape.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, end-capped | Monolithic silica | Polar-embedded C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/10 mM Potassium Dihydrogen Phosphate Buffer | Acetonitrile/0.05% TFA in Water |
| pH | ~2.7 | Adjusted to a suitable pH | Low pH |
| Detection | UV at ~270-275 nm[4][11] | UV at 274 nm[13] | DAD Detector[11] |
| Flow Rate | 0.5 - 1.0 mL/min[13][14] | 1.0 mL/min[13] | 0.8 mL/min[11] |
| Temperature | Ambient or controlled (e.g., 30 °C) | Not specified | Room Temperature[11] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of 1-Methylxanthine
This protocol provides a general procedure for the analysis of 1-Methylxanthine using reversed-phase HPLC. Optimization may be required based on the specific instrument and column used.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM potassium dihydrogen phosphate buffer in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Isocratic Elution: A common starting point is a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).[13] The ratio can be adjusted to optimize retention time and peak shape.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 1-Methylxanthine in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the sample containing 1-Methylxanthine in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the standard or sample solution.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.
-
Detection: Monitor the eluent using a UV detector at 272 nm.
-
-
Data Analysis:
-
Identify the 1-Methylxanthine peak in the chromatogram based on the retention time of the standard.
-
Assess the peak shape using the tailing factor or asymmetry factor. A value close to 1 indicates a symmetrical peak.
-
Quantify the amount of 1-Methylxanthine in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in 1-Methylxanthine chromatography.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. 1-METHYLXANTHINE CAS#: 6136-37-4 [m.chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. labveda.com [labveda.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. acdlabs.com [acdlabs.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. chemtech-us.com [chemtech-us.com]
- 13. Development and validation of a rapid and efficient method for simultaneous determination of methylxanthines and their metabolites in urine using monolithic HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues for 1-Methylxanthine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 1-Methylxanthine, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for 1-Methylxanthine has a low coefficient of determination (R² < 0.99). What are the potential causes and how can I fix it?
A low R² value indicates poor correlation between the concentration of your standards and the instrument response. This can be caused by several factors:
-
Inaccurate Standard Preparation: Errors in weighing the 1-Methylxanthine standard, incorrect solvent volumes during dilution, or mathematical miscalculations can lead to inaccurate standard concentrations.
-
Solution: Carefully re-prepare your stock and working standard solutions. Ensure your analytical balance and pipettes are calibrated. Use fresh, high-purity solvents.
-
-
Pipetting Inaccuracy: Inconsistent pipetting technique when preparing serial dilutions will introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting technique. Ensure you are using the correct pipette for the volume you are dispensing.
-
-
Analyte Instability: 1-Methylxanthine may degrade in certain solvents or under specific storage conditions over time.
-
Solution: Prepare fresh standards for each analytical run. If standards are to be stored, investigate the stability of 1-Methylxanthine in the chosen solvent and store them appropriately, typically at low temperatures and protected from light. A stability study of methylxanthine standards in methanol (B129727) or ethanol (B145695) showed good stability for at least two months when stored in dark-glass flasks at 4°C.[1]
-
-
Instrumental Issues: A fluctuating detector response, an unstable spray in an LC-MS, or a dirty flow cell in an HPLC-UV detector can all contribute to poor linearity.
-
Solution: Ensure the instrument is properly warmed up and stabilized. Clean the detector flow cell or the mass spectrometer's ion source as part of routine maintenance.
-
Q2: The y-intercept of my 1-Methylxanthine calibration curve is significantly different from zero. What does this indicate?
An intercept that is significantly positive or negative suggests the presence of a systematic error:
-
Contamination: A positive intercept may indicate contamination in the blank or solvent used for dilutions. This could be from a co-eluting endogenous compound in the matrix or from carryover from a previous injection.
-
Solution: Analyze a fresh solvent blank and a matrix blank to identify the source of contamination. Implement a robust wash method between injections to minimize carryover.
-
-
Interfering Peaks: A peak from the matrix or a contaminant may be co-eluting with 1-Methylxanthine, contributing to the signal at zero concentration.
-
Solution: Optimize the chromatographic method to improve the resolution between 1-Methylxanthine and any interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient, or switching to a different column chemistry.
-
-
Incorrect Blank Subtraction: Improper subtraction of the blank signal can lead to a non-zero intercept.
-
Solution: Review your data processing method to ensure the blank is being correctly subtracted.
-
Q3: My calibration curve is showing a non-linear (e.g., quadratic) response. Why is this happening?
While a linear response is often desired, non-linearity can occur for several reasons:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. This is common in both UV and mass spectrometry detectors.
-
Solution: Extend the calibration curve to include lower concentrations or dilute your higher concentration standards. If non-linearity is consistent, you may need to use a non-linear regression model (e.g., quadratic fit) for quantification, but this should be justified and validated.
-
-
Matrix Effects in LC-MS/MS: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of 1-Methylxanthine, leading to a non-linear response, particularly at higher concentrations where matrix effects can become more pronounced.
-
Solution: Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be effective. Using a stable isotope-labeled internal standard (SIL-IS) for 1-Methylxanthine can also compensate for matrix effects.[2]
-
-
Analyte Adsorption: 1-Methylxanthine may adsorb to vials, tubing, or the column at low concentrations, leading to a negative deviation from linearity at the lower end of the curve.
-
Solution: Use deactivated vials and PEEK tubing. Ensure the mobile phase is compatible with the analyte and column.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape for 1-Methylxanthine Standards
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between 1-Methylxanthine and the column stationary phase. | - Adjust the mobile phase pH to ensure 1-Methylxanthine is in a single ionic state.- Add a small amount of a competing base to the mobile phase.- Use a column with a different stationary phase or a base-deactivated column. |
| Peak Fronting | Sample overload or injection of the standard in a solvent stronger than the mobile phase. | - Reduce the concentration of the highest calibration standard.- Prepare the standards in the initial mobile phase or a weaker solvent. |
| Split Peaks | Clogged frit or a void in the column packing material. | - Reverse-flush the column with a compatible solvent.- If the problem persists, replace the column. |
Guide 2: Inconsistent Retention Times for 1-Methylxanthine
| Problem | Potential Cause | Troubleshooting Steps |
| Shifting Retention Times | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed.- Use an HPLC system with a reliable pump and solvent proportioning valves. |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Column degradation. | - Monitor column performance with a quality control sample.- Replace the column if performance deteriorates. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for the quantification of methylxanthines, including 1-Methylxanthine, in various biological matrices as reported in the literature. These ranges can serve as a starting point for developing your own calibration curves.
| Analyte | Matrix | Concentration Range | Instrumentation |
| Methylxanthines | Urine | 1 - 50 mg/mL | HPLC-DAD[3] |
| Theophylline & other methylxanthines | Urine | 1 - 100 mg/mL | HPLC-DAD[4] |
| Methylxanthines | Beverages & Urine | 0.25 - 60 µg/mL | HPLC[1] |
Experimental Protocols
Protocol 1: Preparation of 1-Methylxanthine Calibration Standards
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of 1-Methylxanthine standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, water, or a mixture) in a 10 mL volumetric flask. Ensure complete dissolution; sonication may be used if necessary.[5]
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards. A minimum of five concentration levels is recommended to establish linearity.
-
For example, to prepare a 100 µg/mL standard, dilute 1 mL of the 1 mg/mL stock solution to 10 mL with the solvent.
-
Prepare all standards in the same solvent.
-
Protocol 2: HPLC Method for 1-Methylxanthine Quantification (Example)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water with a small percentage of organic modifier (e.g., methanol or acetonitrile) and a pH modifier (e.g., formic acid or acetic acid). A common mobile phase for methylxanthines is a mixture of water, methanol, and acetic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for 1-Methylxanthine (around 270-280 nm).
-
Column Temperature: 30 °C.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. maxisci.com [maxisci.com]
Technical Support Center: Minimizing Ion Suppression in Plasma Samples for Methylxanthine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of methylxanthines in plasma samples by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues related to ion suppression in methylxanthine analysis.
Guide 1: Diagnosing and Quantifying Ion Suppression
Issue: You are observing a lower-than-expected signal, poor reproducibility, or inconsistent results for your methylxanthine analytes (e.g., caffeine (B1668208), theophylline, paraxanthine).
Actionable Steps:
-
Initial Assessment: Carefully review your chromatograms for tell-tale signs of ion suppression, such as poor peak shape (tailing or fronting), a decrease in peak area, and inconsistent retention times.
-
Qualitative Assessment (Post-Column Infusion): To pinpoint where in the chromatogram ion suppression is occurring, perform a post-column infusion experiment.[1] This technique involves continuously infusing a standard solution of your methylxanthine analyte post-column while injecting a blank plasma extract. A dip in the baseline signal indicates the retention times where matrix components are causing suppression.
-
Quantitative Assessment (Matrix Effect Calculation): To quantify the extent of ion suppression, compare the signal response of the methylxanthine analyte in a neat solution (mobile phase) with its response in a post-extraction spiked matrix sample.[2] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Guide 2: Mitigating Ion Suppression Through Sample Preparation
Issue: You have confirmed that ion suppression is impacting your methylxanthine analysis.
Actionable Steps:
The most effective strategy to combat ion suppression is to remove interfering matrix components before the sample enters the LC-MS system.[3] The choice of sample preparation method can significantly impact the cleanliness of the final extract.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids (B1166683) and other matrix components that cause ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, but the recovery of more polar methylxanthine metabolites may be a concern.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex plasma samples and removing a broad range of interferences, including phospholipids and salts.[5]
Comparison of Sample Preparation Techniques for Minimizing Ion Suppression:
| Sample Preparation Technique | Typical Matrix Effect (%)* | Analyte Recovery | Throughput | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50-80% (Significant Suppression) | Good to Excellent | High | Simple, fast, and inexpensive. | Prone to significant matrix effects from phospholipids and other co-extracted materials.[4] |
| Liquid-Liquid Extraction (LLE) | 80-100% (Minimal Suppression) | Variable (Lower for polar metabolites) | Medium | Can provide very clean extracts. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | >90% (Negligible Suppression) | Excellent | Medium to High | Highly effective at removing interferences, leading to reduced matrix effects.[5][6] | Can be more expensive and requires method development. |
*Illustrative values based on general observations for small molecules in plasma; actual values will be analyte and method-dependent.
Guide 3: Optimizing Chromatographic and Mass Spectrometric Conditions
Issue: Ion suppression persists even after optimizing sample preparation.
Actionable Steps:
If sample cleanup is insufficient, adjusting your chromatographic and mass spectrometric parameters can help separate your methylxanthine analytes from co-eluting interferences.[7]
-
Modify the Chromatographic Gradient: Employing a shallower gradient can improve the resolution between your analytes and interfering matrix components.[7]
-
Change the Stationary Phase: Using a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, can alter selectivity and improve separation from phospholipids.
-
Adjust the Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency.[8]
-
Optimize Ion Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, can improve analyte signal and reduce susceptibility to suppression.[3][9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as a methylxanthine, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the primary causes of ion suppression in plasma samples?
A2: The main culprits for ion suppression in plasma are endogenous components like phospholipids, salts, and proteins.[2] Exogenous substances, such as anticoagulants or co-administered drugs, can also contribute to this effect.
Q3: How do I know if my internal standard is effectively compensating for ion suppression?
A3: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the best choice to compensate for matrix effects.[10] To verify its effectiveness, you can assess the consistency of the analyte-to-internal standard peak area ratio across different plasma lots and at different analyte concentrations. A consistent ratio suggests effective compensation.
Q4: Can changing the ionization mode (e.g., from ESI to APCI) help reduce ion suppression?
A4: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[8] If your methylxanthine analytes are amenable to APCI, switching the ionization source could be a viable strategy to mitigate ion suppression.
Q5: My peaks are tailing. Is this related to ion suppression?
A5: While peak tailing can be a symptom of chromatographic issues that may lead to co-elution with interfering substances, it is not a direct indicator of ion suppression itself. Peak tailing is often caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH. Addressing the peak tailing through chromatographic optimization may, in turn, improve separation from ion-suppressing matrix components.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.[11]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific methylxanthines and SPE sorbent used. A mixed-mode cation exchange sorbent is often effective for methylxanthines.
-
Condition the SPE Cartridge: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid and add the internal standard.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elute: Elute the methylxanthines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add the internal standard and 1 mL of an extraction solvent mixture of isopropanol (B130326) and chloroform (B151607) (20:80, v/v).[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Experimental Workflow for Plasma Sample Preparation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methylxanthine Separation with the Right LC Column
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate Liquid Chromatography (LC) column for the successful separation of methylxanthines. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative data table to streamline your method development process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the separation of methylxanthines, offering practical solutions to overcome them.
Q1: What is the most common type of LC column used for methylxanthine separation?
A1: The most frequently used columns for methylxanthine analysis are reversed-phase (RP) columns, particularly C18 columns.[1] These columns separate compounds based on their hydrophobicity. However, due to the polar nature of some methylxanthines, other column chemistries are also employed to achieve optimal separation.
Q2: I am observing poor peak shape (tailing) for my methylxanthine peaks. What are the possible causes and solutions?
A2: Peak tailing for methylxanthines, which are basic compounds, can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic methylxanthine molecules and acidic silanol (B1196071) groups on the surface of the silica-based column packing material can lead to tailing.
-
Solution: Use a base-deactivated or end-capped C18 column to minimize silanol interactions. Alternatively, adding a small amount of an acidic modifier, like formic acid or acetic acid, to the mobile phase can protonate the silanol groups and reduce these interactions.[2][3] Operating the mobile phase at a lower pH can also help.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
Q3: I am struggling to separate theophylline (B1681296) and its isomer, paraxanthine (B195701). How can I improve the resolution between these two compounds?
A3: The structural similarity of theophylline and paraxanthine makes their separation challenging. Here are some strategies to improve their resolution:
-
Optimize Mobile Phase Composition: Carefully adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase can significantly impact selectivity. A shallow gradient or isocratic elution with an optimized solvent ratio can improve separation.[6]
-
Utilize a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity.
-
Polar-Embedded C18 Columns: These columns have a polar group embedded in the C18 chain, which can offer different selectivity for polar compounds like methylxanthines.[1][2]
-
Phenyl Columns: The pi-pi interactions offered by phenyl columns can provide unique selectivity for aromatic compounds like methylxanthines.
-
Amide Columns: These columns are suitable for hydrophilic interaction liquid chromatography (HILIC) and can provide good retention and separation of polar analytes.[7][8][9]
-
-
Adjust Mobile Phase pH: The ionization state of methylxanthines can be manipulated by changing the mobile phase pH, which in turn affects their retention and selectivity. Experimenting with the pH of the aqueous portion of the mobile phase can be beneficial.[4][10]
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Retention time shifts can be caused by several factors related to the HPLC system and the mobile phase:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to flow rate fluctuations and retention time drift. Ensure the mobile phase is thoroughly mixed and degassed.[11] If preparing the mobile phase online, ensure the pump's mixing performance is optimal.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[11][12]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase between injections, especially during gradient elution, can cause retention time shifts. Ensure the column is fully equilibrated before each injection.
-
Leaks in the System: Any leaks in the pump, injector, or fittings can lead to a drop in flow rate and an increase in retention times.[13] A systematic check for leaks is recommended.
-
Changes in Mobile Phase pH: For ionizable compounds like methylxanthines, even small changes in the mobile phase pH can lead to significant shifts in retention. Ensure the buffer is properly prepared and stable.[10]
Q5: I am analyzing methylxanthines in a complex matrix (e.g., tea, plasma). How can I minimize matrix effects?
A5: Complex sample matrices can interfere with the analysis, causing issues like peak distortion, ion suppression in mass spectrometry, and column fouling.
-
Effective Sample Preparation: A robust sample preparation method is crucial to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample before injection.[14][15]
-
Use of a Guard Column: A guard column installed before the analytical column can help trap strongly retained matrix components, extending the life of the analytical column.
-
Matrix-Matched Calibration Standards: To compensate for matrix effects, especially in quantitative analysis, it is advisable to prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Comparative Data of Different LC Columns
The following table summarizes the performance of different LC columns for the separation of common methylxanthines under specific chromatographic conditions. This data can serve as a starting point for column selection and method development.
| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Resolution (Rs) |
| Nucleodur C18 polar Tec [2] | 50 x 2 mm, 1.8 µm | Acetonitrile:Water (10:90) with 0.1% Formic Acid | 0.5 | Theobromine | 0.23 | - |
| Theophylline | 0.32 | - | ||||
| Caffeine | 0.47 | - | ||||
| Luna Polar C18 [6] | 100 x 4.6 mm, 3 µm | Water:Acetonitrile (90:10) | 1.0 | Theobromine | ~3.5 | - |
| Theophylline | ~4.2 | 1.68 (between Theobromine and Theophylline) | ||||
| Caffeine | ~6.0 | 3.16 (between Theophylline and Caffeine) | ||||
| ZORBAX StableBond C18 [1] | 150 x 4.6 mm, 5 µm | A: 25 mM NaH2PO4, pH 3.5 B: Acetonitrile (Isocratic: 90% A, 10% B) | 1.5 | 1-Methylxanthine | ~3.0 | - |
| 1,3-Dimethyluric acid | ~4.0 | 2.9 | ||||
| 3,7-Dimethylxanthine (Theobromine) | ~4.5 | 1.5 | ||||
| 1,7-Dimethylxanthine (Paraxanthine) | ~5.5 | 3.0 | ||||
| µ-Bondapak C18 [16] | 30 cm x 4.0 mm, 10 µm | Methanol:Water:Acetic Acid (20:79:1) | 1.0 | Theobromine | ~5.0 | - |
| Caffeine | ~9.0 | >2.0 |
Note: Retention times and resolution values are approximate and can vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the separation and analysis of methylxanthines using a standard reversed-phase HPLC-UV setup.
1. Sample Preparation (Example for Tea Samples)
-
Weigh 1 gram of the tea sample into a beaker.
-
Add 100 mL of boiling water and stir for 5 minutes.
-
Allow the infusion to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range.
2. Mobile Phase Preparation
-
Aqueous Phase: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: For isocratic elution, mix the aqueous and organic phases in the desired ratio (e.g., 90:10 v/v aqueous:organic). For gradient elution, use the aqueous phase as mobile phase A and the organic phase as mobile phase B.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 273 nm.
4. Calibration
-
Prepare a stock solution of each methylxanthine standard (e.g., caffeine, theobromine, theophylline) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Logical Workflow for LC Column Selection
The following diagram illustrates a logical workflow to guide the selection of the most suitable LC column for your methylxanthine separation needs.
References
- 1. lcms.cz [lcms.cz]
- 2. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. glsciences.eu [glsciences.eu]
- 8. How to Use Cogent Amide™ HPLC Columns - MicroSolv Technology Corp [mtc-usa.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Why is my LC Retention Time Shifting? [restek.com]
- 13. lctsbible.com [lctsbible.com]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. ukm.my [ukm.my]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 1-Methylxanthine Utilizing a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a validated analytical method for 1-Methylxanthine using a stable isotope-labeled (SIL) internal standard versus alternative approaches. The information presented herein is supported by established regulatory guidelines and representative experimental data to assist researchers in selecting the most robust and reliable analytical methodology for their studies.
Introduction to 1-Methylxanthine and the Imperative of Method Validation
1-Methylxanthine is a primary metabolite of caffeine (B1668208) and theophylline, making its accurate quantification crucial in pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2] Validating the analytical method used to measure 1-Methylxanthine concentrations in biological matrices is a regulatory requirement and essential for ensuring the integrity and reliability of study data.[3][4] The use of a stable isotope-labeled internal standard is widely considered the gold standard in bioanalytical method validation, offering superior accuracy and precision.[5]
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for the quantification of 1-Methylxanthine in human plasma using a labeled internal standard (e.g., 1-Methylxanthine-d3) is outlined below.
Preparation of Stock and Working Solutions
-
1-Methylxanthine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-Methylxanthine reference standard in methanol (B129727).
-
Labeled Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-Methylxanthine-d3 in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of 1-Methylxanthine by serial dilution of the stock solution with a 50:50 methanol:water mixture. Spike blank human plasma with these working solutions to create calibration standards and QC samples at various concentration levels.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the internal standard working solution.
-
Add 1 mL of water to the sample.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for 1-Methylxanthine and its labeled internal standard.
-
Method Validation Parameters
The method is validated according to FDA and EMA guidelines, assessing the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7]
Data Presentation: Performance Comparison
The following tables summarize the expected performance data for a validated LC-MS/MS method for 1-Methylxanthine using a labeled internal standard compared to an alternative method using a structural analog internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with Labeled IS | Method with Structural Analog IS | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Method with Labeled IS (%Bias / %CV) | Method with Structural Analog IS (%Bias / %CV) | Acceptance Criteria (%Bias / %CV) |
| Intra-day Accuracy & Precision | LLOQ (1 ng/mL) | ± 5% / < 10% | ± 10% / < 15% | ± 20% / ≤ 20% |
| Low QC (3 ng/mL) | ± 5% / < 5% | ± 10% / < 10% | ± 15% / ≤ 15% | |
| Mid QC (100 ng/mL) | ± 5% / < 5% | ± 10% / < 10% | ± 15% / ≤ 15% | |
| High QC (800 ng/mL) | ± 5% / < 5% | ± 10% / < 10% | ± 15% / ≤ 15% | |
| Inter-day Accuracy & Precision | LLOQ (1 ng/mL) | ± 5% / < 10% | ± 15% / < 20% | ± 20% / ≤ 20% |
| Low QC (3 ng/mL) | ± 5% / < 5% | ± 15% / < 15% | ± 15% / ≤ 15% | |
| Mid QC (100 ng/mL) | ± 5% / < 5% | ± 15% / < 15% | ± 15% / ≤ 15% | |
| High QC (800 ng/mL) | ± 5% / < 5% | ± 15% / < 15% | ± 15% / ≤ 15% |
Data presented for the labeled IS method are based on typical performance characteristics that meet regulatory guidelines. Data for the structural analog IS method are illustrative of potential performance, which can be more variable.[5][8]
Mandatory Visualizations
Signaling Pathway of 1-Methylxanthine
1-Methylxanthine, like other methylxanthines, primarily exerts its effects through the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[9][10] This blockade leads to a variety of downstream cellular responses.
Caption: 1-Methylxanthine antagonizes A1 and A2A adenosine receptors.
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of the analytical method for 1-Methylxanthine.
Caption: Workflow for the validation of the 1-Methylxanthine analytical method.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. resolian.com [resolian.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Debate: A Data-Driven Comparison of 13C vs. Deuterium Labeled Internal Standards for Ultimate Accuracy in Quantitative Bioanalysis
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards (SIL-IS) are the undisputed gold standard, meticulously mimicking the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization. However, the specific isotope used for labeling—most commonly Carbon-13 (¹³C) or Deuterium (²H)—can significantly influence assay performance. This guide provides an objective, data-driven comparison of ¹³C and deuterium-labeled internal standards to inform the selection process in demanding research and development environments for researchers, scientists, and drug development professionals.
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinctions between ¹³C and deuterium-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to correct for matrix effects. While deuterium-labeled standards are more common due to lower cost and wider availability, a growing body of evidence points to the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.
Chromatographic Co-elution: One of the most critical advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte. This is because the substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule. In contrast, deuterium-labeled standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is more pronounced in high-resolution chromatography systems like UPLC-MS/MS and can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms. Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions. This can lead to a decrease in the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, resulting in inaccurate measurements.
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, represent a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the performance differences between ¹³C and deuterium-labeled internal standards.
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Key Finding | Reference |
| Generic Drug | Deuterated (²H) | 96.8% | 8.6% | Can provide acceptable accuracy and precision, but is more susceptible to errors from chromatographic shifts. | |
| Generic Drug | ¹³C-Labeled | 100.3% | 7.6% | Demonstrates improved accuracy and precision due to better compensation for analytical variability. | |
| Carvedilol | Deuterated (²H) | Potentially up to 40% error | Not Specified | Significant error observed due to imperfect retention time match and differential matrix effects. | |
| Amphetamines | Deuterated (D) | - | - | Data from ¹³C-labeled internal standards was more promising for analytical purposes. | |
| Amphetamines | ¹³C-Labeled | - | - | Superior performance compared to D-labeled standards. |
Experimental Protocols
To rigorously evaluate the performance of internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for comparing ¹³C and deuterium-labeled internal standards.
Objective: To compare the performance of a ¹³C-labeled and a deuterium-labeled internal standard for the quantification of a specific analyte in a biological matrix (e.g., plasma) by LC-MS/MS.
Materials:
-
Analyte of interest
-
¹³C-labeled internal standard
-
Deuterium-labeled internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
Solvents and reagents for sample preparation and chromatography
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, ¹³C-IS, and ²H-IS in an appropriate solvent.
-
Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking the blank biological matrix with known concentrations of the analyte. Split the calibration standards and QCs into two sets. Spike one set with the ¹³C-IS and the other with the ²H-IS at a constant concentration.
-
Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Monitor the appropriate MRM transitions for the analyte and both internal standards.
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve for each internal standard by plotting the peak area ratio versus the analyte concentration.
-
Determine the concentration of the analyte in the QC samples using the respective calibration curves.
-
Calculate the accuracy (as % bias) and precision (as % coefficient of variation) for each set of QCs.
-
-
Evaluation of Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to visually inspect for any retention time shifts.
-
Assessment of Isotopic Stability (for ²H-IS): Incubate the ²H-IS in the blank matrix for a period equivalent to the sample preparation and analysis time. Analyze the sample and monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.
Visualizing the Workflow and Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are a more common and cost-effective option, they can introduce complications such as chromatographic shifts and potential isotopic instability. When using deuterated standards, careful validation is crucial to ensure
A Guide to Inter-Laboratory Comparison of 1-Methylxanthine Quantification
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the quantification of 1-Methylxanthine. As a key metabolite of caffeine (B1668208) and theophylline (B1681296), accurate and reproducible measurement of 1-Methylxanthine is crucial for researchers, scientists, and drug development professionals.[1][2] This document outlines a model ILC, presenting detailed experimental protocols, comparative performance data from various analytical methods, and the metabolic context of the analyte.
Metabolic Pathway of 1-Methylxanthine
1-Methylxanthine is a purine (B94841) alkaloid and a significant metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[1][2] The biotransformation primarily occurs in the liver, where enzymes such as Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO) play pivotal roles in the demethylation and oxidation of these parent compounds.[3] Understanding this pathway is essential for interpreting the biological significance of 1-Methylxanthine concentrations in various physiological and pathological states.
Figure 1: Simplified metabolic pathway of caffeine leading to the formation of 1-Methylxanthine.
Inter-Laboratory Comparison (ILC) Workflow
An ILC is a valuable tool for assessing the proficiency of different laboratories in performing a specific analysis.[4][5] The process involves a coordinating laboratory preparing and distributing identical samples to participating laboratories, who then analyze the samples and report their results. The coordinating laboratory performs a statistical analysis of the submitted data to evaluate the performance of each participant.
Figure 2: General workflow of an inter-laboratory comparison study.
Experimental Protocols
A variety of analytical methods are employed for the quantification of methylxanthines, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) being the most common.[6][7][8] Below are representative protocols for each of these techniques.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is widely used for the analysis of methylxanthines in various samples.[9][10]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Kinetex® C18, 150 x 3 mm, 2.6 µm) is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727) is often employed.[9][11] For example, a mixture of 85% water and 15% ethanol can be effective.[9]
-
Flow Rate: A typical flow rate is around 0.1 to 1 mL/min.[9][11]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C.[9]
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for 1-Methylxanthine, which is typically around 272 nm.[12]
-
Sample Preparation: Samples, such as urine, may require a solid-phase extraction (SPE) step for cleanup and pre-concentration.[13]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
This technique offers higher sensitivity and selectivity compared to HPLC-DAD.[7]
-
Instrumentation: A UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: A suitable UHPLC column, often a C18, is used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid.[7]
-
Flow Rate: A typical flow rate for UHPLC is around 0.5 mL/min.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for methylxanthines.[7]
-
MS Detection: The mass spectrometer is operated in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[7]
Data Presentation and Comparison
The performance of different analytical methods can be compared based on several key validation parameters. The following tables summarize typical performance data for the quantification of methylxanthines, which can be used as a benchmark for ILC participants.
Table 1: Comparison of HPLC-DAD Method Performance
| Parameter | Theobromine | Theophylline | Caffeine |
| Linearity Range (μg/mL) | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| LOD (μg/mL) | 0.19 - 0.26 | 0.19 - 0.26 | 0.19 - 0.26 |
| LOQ (μg/mL) | 0.64 - 0.87 | 0.64 - 0.87 | 0.64 - 0.87 |
| Precision (%RSD) | <2.67 | <2.67 | <2.67 |
| Accuracy (Recovery %) | 98.15 - 108.88 | 98.15 - 108.88 | 98.15 - 108.88 |
| Data adapted from a validated HPLC-DAD method for methylxanthine analysis.[9] |
Table 2: Comparison of UHPLC-MS Method Performance
| Parameter | Theobromine | Theophylline | Caffeine |
| Linearity Range (μg/mL) | 0.05 - 3 | 0.03 - 3 | 0.08 - 5 |
| Correlation Coefficient (r²) | >0.9995 | >0.9995 | >0.9995 |
| LOD (μg/mL) | 0.015 | 0.01 | 0.025 |
| LOQ (μg/mL) | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | 0.251 - 4.082 | Not Detected | 0.807 - 3.137 |
| Accuracy (Recovery %) | Not Specified | Not Specified | Not Specified |
| Data adapted from a validated UHPLC-MS method for methylxanthine analysis.[7] |
Logical Relationship of Performance Characteristics
The selection of an analytical method often involves a trade-off between different performance characteristics. The following diagram illustrates the logical relationship between these factors.
Figure 3: Key performance characteristics influencing the choice of an analytical method.
Statistical Evaluation
In an ILC, the performance of participating laboratories is often evaluated using Z-scores.[14] The Z-score indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[14]
This guide provides a foundational framework for establishing an inter-laboratory comparison for 1-Methylxanthine quantification. By utilizing standardized protocols and robust statistical analysis, such a program can significantly enhance the reliability and comparability of analytical data across different research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Proficiency test performance as a predictor of accuracy of routine patient testing for theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Development and validation of a rapid and efficient method for simultaneous determination of methylxanthines and their metabolites in urine using monolithic HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to 1-Methylxanthine Assays: Linearity and Sensitivity
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methylxanthine, a key metabolite of caffeine (B1668208) and theophylline, is crucial for various pharmacokinetic and metabolic studies. The choice of analytical method significantly impacts the reliability and validity of experimental data. This guide provides an objective comparison of the linearity and sensitivity of common analytical techniques used for 1-Methylxanthine quantification, supported by experimental data from peer-reviewed studies.
Performance Comparison of 1-Methylxanthine Assays
| Assay Method | Detector/Principle | Linear Range | R² (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | UV | 1 - 100 µg/mL | > 0.999 | 0.19 - 0.26 µg/mL | 0.64 - 0.87 µg/mL | [1][2] |
| UHPLC-MS | Mass Spectrometry | 0.03 - 5 µg/mL | > 0.9995 | 0.01 µg/mL | 0.03 µg/mL | [3] |
| HPLC | Diode Array Detector | 1 - 50 mg/mL | Not Reported | Not Reported | Not Reported | [4] |
| Biosensor | Amperometric | Up to 70 µM | Not Reported | 1.5 µM | Not Reported | [5][6] |
| Biosensor | Amperometric (Microbial XO) | Up to 5 x 10⁻⁵ M | Not Reported | 2 x 10⁻⁷ M | Not Reported |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for the key assays discussed.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated 1-Methylxanthine is then detected and quantified by a detector (e.g., UV-Vis or Mass Spectrometer).
Sample Preparation: Biological samples such as urine or plasma often require a sample clean-up step to remove interfering substances. This can involve liquid-liquid extraction or solid-phase extraction. For instance, a common method involves the extraction of the sample with an organic solvent mixture like ethyl acetate (B1210297) and isopropanol.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: For UV detection, the wavelength is set at the maximum absorbance of 1-Methylxanthine (around 270 nm). For mass spectrometry, specific parent and daughter ions of 1-Methylxanthine are monitored for highly selective quantification.
Data Analysis: A calibration curve is generated by plotting the peak area or height of known concentrations of 1-Methylxanthine standards against their concentrations. The concentration of 1-Methylxanthine in the unknown samples is then determined by interpolating their peak areas from the calibration curve.
Biosensor-Based Assay
Principle: An amperometric biosensor for xanthines typically utilizes an enzyme, such as xanthine (B1682287) oxidase, immobilized on an electrode surface. The enzyme catalyzes the oxidation of 1-Methylxanthine, producing hydrogen peroxide. The hydrogen peroxide is then electrochemically detected at the electrode, and the resulting current is proportional to the concentration of 1-Methylxanthine.
Fabrication of the Biosensor:
-
An electrode (e.g., graphite) is modified with a catalyst, such as a mixture of platinum and palladium, to enhance the detection of hydrogen peroxide.
-
Xanthine oxidase is then immobilized on the modified electrode surface.
Measurement:
-
The biosensor is immersed in a buffer solution.
-
A constant potential is applied to the electrode.
-
The sample containing 1-Methylxanthine is added to the buffer.
-
The change in current due to the enzymatic reaction is measured.
Data Analysis: A calibration curve is constructed by plotting the current response against known concentrations of 1-Methylxanthine. The concentration in unknown samples is determined from this curve.
Visualizing the Workflow
To illustrate the experimental process, a generalized workflow for a High-Performance Liquid Chromatography (HPLC) based assay for 1-Methylxanthine is depicted below.
References
- 1. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 2. 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 = 98atom , = 98 CP 1173018-69-3 [sigmaaldrich.com]
- 3. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Development and Validation of a Microfluidic Immunoassay Capable of Multiplexing Parallel Samples in Microliter Volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methylxanthine Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the accurate analysis of 1-Methylxanthine, a key metabolite of caffeine (B1668208) and theophylline, is crucial. The choice of extraction technique significantly impacts the reliability and efficiency of this analysis. This guide provides an objective comparison of common extraction methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE)—supported by experimental data and detailed protocols.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method for 1-Methylxanthine depends on various factors, including the sample matrix, desired purity, recovery rate, and available resources. The following table summarizes the quantitative performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE) for the analysis of methylxanthines, including 1-Methylxanthine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) |
| Recovery of 1-Methylxanthine | 95-102%[1] | Not explicitly reported for 1-Methylxanthine, but generally moderate to high for methylxanthines. | Not explicitly reported for 1-Methylxanthine; 98% recovery for caffeine has been achieved.[2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL in rat urine | 500 ng/mL in plasma | Method dependent, but generally achieves low detection limits. |
| Processing Time | Relatively fast, can be automated. | Can be time-consuming and labor-intensive. | Fast extraction times, often in the range of 30-90 minutes. |
| Solvent Consumption | Lower compared to LLE. | High solvent consumption. | Minimal to no organic solvent use (primarily CO2). |
| Selectivity | High, with appropriate sorbent selection. | Lower, prone to co-extraction of interfering substances. | High, can be tuned by modifying pressure and temperature. |
| Automation Potential | High. | Low to moderate. | High. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental results. Below are protocols for each of the discussed extraction techniques.
Solid-Phase Extraction (SPE) Protocol for 1-Methylxanthine in Urine
This protocol is adapted from a method for the determination of methylxanthines in urine samples.[1]
-
Sample Preparation: Acidify 1 mL of a urine sample with 1 mL of phosphate (B84403) buffer (pH 6.8; 0.067 mol L–1). Precipitate proteins by adding 1 mL of acetonitrile (B52724) and centrifuge for 10 minutes at 2500 rpm.
-
Column Conditioning: Condition a C18 SPE column (500 mg, 3 mL) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Pass the supernatant from the prepared sample through the conditioned SPE column.
-
Washing: Dry the column after the sample has passed through.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Analysis: Analyze the eluate using High-Performance Liquid Chromatography (HPLC).
Liquid-Liquid Extraction (LLE) Protocol for Methylxanthine Metabolites in Plasma
This protocol is based on a method for the quantification of methylxanthine metabolites in human plasma.
-
Sample Preparation: To a plasma sample, add an appropriate internal standard.
-
Extraction: Extract the plasma with a 20% isopropanol (B130326) in chloroform (B151607) solution.
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Redissolve the residue in the mobile phase used for chromatographic analysis.
-
Analysis: Inject the reconstituted sample into an HPLC system for quantification.
Supercritical Fluid Extraction (SFE) Protocol for Methylxanthines from Solid Matrices
This generalized protocol is based on the principles of SFE for extracting methylxanthines from natural products.[2]
-
Sample Preparation: Grind the solid sample (e.g., tea leaves, cocoa beans) to a fine powder to increase the surface area for extraction.
-
SFE System Setup:
-
Place the ground sample into the extraction vessel of a high-pressure extraction apparatus.
-
Set the desired extraction parameters:
-
Pressure: e.g., 2000–6000 psi
-
Temperature: e.g., 313–333 K
-
Time: e.g., 30–90 minutes
-
Co-solvent (optional): Ethanol (B145695) can be added to the supercritical CO2 to enhance the extraction of more polar compounds.[2]
-
-
-
Extraction: Circulate supercritical CO2 (and co-solvent, if used) through the extraction vessel. The methylxanthines will dissolve in the supercritical fluid.
-
Collection: Depressurize the fluid in a separation vessel, causing the methylxanthines to precipitate out of the solution for collection.
-
Analysis: Dissolve the collected extract in a suitable solvent for analysis by techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved in 1-Methylxanthine analysis, the following diagrams, created using the DOT language, illustrate the general experimental workflow and a simplified representation of caffeine metabolism leading to 1-Methylxanthine.
Caption: General workflow for 1-Methylxanthine analysis.
Caption: Simplified metabolic pathway of caffeine.
References
The Gold Standard in Bioanalysis: 1-Methylxanthine-¹³C₄,¹⁵N₃ as an Internal Standard
In the precise world of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. For the quantification of 1-methylxanthine (B19228), a key metabolite of caffeine (B1668208), the stable isotope-labeled (SIL) internal standard 1-Methylxanthine-¹³C₄,¹⁵N₃ has emerged as the superior choice. This guide provides an objective comparison of its performance against other common internal standards, supported by experimental principles and data from relevant analytical studies.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations in sample preparation, injection volume, and matrix effects. An ideal internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement. Due to its identical chemical structure and physicochemical properties, 1-Methylxanthine-¹³C₄,¹⁵N₃ provides the most accurate correction for these variabilities.
| Performance Metric | Stable Isotope-Labeled IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Within-Day Imprecision (%CV) | <10% | <10% |
| Between-Day Imprecision (%CV) | <8% | <8% |
| Median Accuracy (%) | -1.2% | +0.2% |
| Trueness (%) | 91% - 110% | 91% - 110% |
Data adapted from a comparative study on immunosuppressive drugs. While not specific to 1-methylxanthine, this data is representative of the performance characteristics of SIL and analog internal standards.[1]
Although both types of internal standards can provide acceptable precision and trueness, the closer the chemical and physical properties of the IS are to the analyte, the better it can compensate for analytical variability, especially unpredictable matrix effects from complex biological samples.[1][2] The use of an analog IS with different functional groups can lead to differences in ionization efficiency compared to the analyte, potentially compromising accuracy.
The Rationale for Heavy Isotope Labeling
The use of ¹³C and ¹⁵N isotopes in 1-Methylxanthine-¹³C₄,¹⁵N₃ offers distinct advantages over deuterium (B1214612) (²H) labeling. Deuterium-labeled standards can sometimes exhibit slight differences in chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can lead to differential matrix effects if the two compounds do not co-elute perfectly. Furthermore, deuterium atoms can sometimes be prone to back-exchange with protons from the solvent, which would compromise the integrity of the internal standard. The carbon-13 and nitrogen-15 (B135050) labels in 1-Methylxanthine-¹³C₄,¹⁵N₃ are stable and do not alter the chromatographic behavior of the molecule, ensuring true co-elution and the most accurate compensation for matrix effects.
Experimental Protocol: Quantification of 1-Methylxanthine in Human Urine
This section details a typical experimental protocol for the quantification of 1-methylxanthine in human urine using LC-MS/MS with 1-Methylxanthine-¹³C₄,¹⁵N₃ as the internal standard. This method is adapted from a validated assay for caffeine and its metabolites.[3]
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 10 µg/mL solution of 1-Methylxanthine-¹³C₄,¹⁵N₃ in methanol.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see below).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methylxanthine: m/z 167 → 124
-
1-Methylxanthine-¹³C₄,¹⁵N₃: m/z 174 → 128 (Note: The exact mass transition for the labeled standard should be optimized experimentally).
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of 1-methylxanthine to 1-Methylxanthine-¹³C₄,¹⁵N₃ against the concentration of 1-methylxanthine standards.
-
The concentration of 1-methylxanthine in the unknown samples is then determined from this calibration curve.
Visualizing Key Processes
To better understand the context and application of 1-Methylxanthine-¹³C₄,¹⁵N₃, the following diagrams illustrate the metabolic pathway of caffeine and a general experimental workflow for its analysis.
Caption: Major metabolic pathways of caffeine leading to the formation of 1-methylxanthine.
Caption: A generalized workflow for the bioanalysis of 1-methylxanthine using an internal standard.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Global Caffeine Metabolism: A Comparative Analysis of Metabolite Profiles Across Diverse Populations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Caffeine (B1668208) Metabolism and Bioanalytical Methodologies
Caffeine, the world's most widely consumed psychoactive substance, is metabolized primarily by the hepatic enzyme cytochrome P450 1A2 (CYP1A2). The activity of this enzyme exhibits significant interindividual and interethnic variability, largely driven by genetic polymorphisms, as well as environmental factors such as smoking and diet. This variation in metabolic rate leads to diverse physiological responses to caffeine and can influence the risk of certain diseases. This guide provides a comparative analysis of caffeine metabolite profiles in different populations, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Caffeine Metabolite Profiles
Genetic variations in the CYP1A2 gene are key determinants of caffeine metabolism speed. Individuals can be broadly categorized as "fast" or "slow" metabolizers. For instance, the -163C>A (rs762551) polymorphism is a significant factor, with the A/A genotype associated with faster metabolism compared to the A/C or C/C genotypes. These genetic differences contribute to the observed variations in caffeine metabolite levels across different ethnic groups.
The primary metabolites of caffeine include paraxanthine (B195701) (PX), theobromine (B1682246) (TB), and theophylline (B1681296) (TP). The ratios of these metabolites to caffeine in biological fluids are often used as biomarkers for CYP1A2 activity.
Quantitative Data Summary
The following tables summarize urinary caffeine and metabolite concentrations in a diverse United States population, as well as a comparison of a key metabolic ratio for CYP1A2 activity in Black and White American smokers.
Table 1: Geometric Mean of Urinary Caffeine and Primary Metabolite Concentrations in the U.S. Population (NHANES 2009-2010)[1][2][3][4]
| Analyte | Non-Hispanic White (μmol/L) | Non-Hispanic Black (μmol/L) | All Hispanics (μmol/L) |
| Caffeine | 3.51 | 2.11 | 2.50 |
| Paraxanthine | 17.5 | 11.8 | 13.9 |
| Theobromine | 14.1 | 10.6 | 13.1 |
| Theophylline | 1.81 | 1.13 | 1.34 |
Table 2: Comparison of CYP1A2 Metabolic Ratio in Black and White American Smokers[5][6][7][8]
| Population | Mean (17X+17U)/137X Ratio* |
| Black Smokers | 7.7 (in women), No significant difference in men |
| White Smokers | 6.0 (in women), No significant difference in men |
*The (1,7-dimethylxanthine + 1,7-dimethyluric acid) / caffeine ratio is an indicator of CYP1A2 activity.[5][6][7]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of caffeine and its metabolites in biological matrices.
Sample Collection and Preparation
-
Urine Samples: Spot urine samples are collected from participants. For analysis, samples are typically stored at -70°C. The preparation involves dilution of the urine sample, followed by the addition of stable isotope-labeled internal standards for all analytes.[1]
-
Plasma Samples: Blood samples are collected and centrifuged to obtain plasma. A small volume of plasma (e.g., 30 µL) is subjected to protein precipitation using a solvent like methanol (B129727) containing internal standards. The supernatant is then analyzed.
-
Saliva Samples: Saliva is collected and can be a non-invasive alternative to plasma for monitoring caffeine levels. Samples are often frozen, thawed, and centrifuged to remove precipitates before analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) method is commonly used for the determination of caffeine and its metabolites.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A C18 column is typically used for separation, with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for caffeine, paraxanthine, theobromine, theophylline, and their respective internal standards are monitored.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in the same biological matrix.
Visualizing Caffeine Metabolism and Analysis
Caffeine Metabolism Pathway
The metabolism of caffeine is a multi-step process predominantly occurring in the liver. The initial and rate-limiting step is the demethylation of caffeine, which is primarily catalyzed by CYP1A2.
Caption: Major metabolic pathways of caffeine mediated by hepatic enzymes.
Experimental Workflow for Caffeine Metabolite Analysis
The process of analyzing caffeine metabolites from biological samples involves several key stages, from collection to data interpretation.
Caption: A typical workflow for the analysis of caffeine metabolites.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Comparison of CYP1A2 and NAT2 Phenotypes between Black and White Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of CYP1A2 and NAT2 phenotypes between black and white smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
The Gold Standard of Quantification: Evaluating the Unparalleled Benefits of 13C, 15N-Labeled Standards
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in the quantification of proteins and metabolites is paramount. In the landscape of quantitative mass spectrometry, stable isotope labeling has emerged as the gold standard, with 13C, 15N-labeled internal standards offering a robust and reliable method for minimizing experimental variability and ensuring data integrity.
This guide provides an objective comparison of quantification using 13C, 15N-labeled standards, primarily through the lens of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), against the widely used label-free quantification (LFQ) method. Supported by experimental data, this guide will illuminate the distinct advantages of employing 13C, 15N-labeled standards, empowering you to make informed decisions for your critical analytical needs.
Unveiling the Power of Isotopic Labeling
The fundamental principle of using 13C, 15N-labeled standards lies in the metabolic incorporation of "heavy" amino acids (containing 13C and/or 15N isotopes) into the entire proteome of a cell population.[1][2][3] This creates a "heavy" proteome that is chemically identical to the "light" (natural abundance 12C, 14N) proteome of a control or experimental cell population, with the only difference being a precisely known mass shift.[4]
This seemingly simple difference is the key to its power. By combining the "light" and "heavy" cell populations at the very beginning of the experimental workflow, any subsequent variations in sample preparation, digestion, and mass spectrometry analysis affect both proteomes equally.[3][5] This co-processing dramatically reduces experimental error and enhances the precision and accuracy of quantification.[1][6] The relative abundance of a protein between the two samples is then accurately determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.[3]
Performance Benchmark: 13C, 15N-Labeled Standards vs. Label-Free Quantification
The choice of a quantification strategy is a critical decision in experimental design. The following tables summarize key performance metrics for 13C, 15N-labeling (SILAC) and label-free quantification, compiled from various studies.
Table 1: Quantitative Performance Comparison
| Feature | 13C, 15N-Labeled Standard (SILAC) | Label-Free Quantification (LFQ) | Key Advantages of 13C, 15N-Labeling |
| Precision (CV) | Lower (Higher Precision) - Median CV typically <15%[6][7] | Higher (Lower Precision) - Median CV can be >20%[7] | Significantly reduces process-induced variability.[6] |
| Accuracy | High | Moderate to High | Co-elution and co-fragmentation of light and heavy peptides lead to more accurate ratio measurements. |
| Dynamic Range | Wide, typically 3-4 orders of magnitude[1][8] | Wide, but can be limited by instrument performance for low-abundance proteins. | Reliable quantification of both high and low abundance proteins.[1] |
| Proteome Coverage | Good, but can be slightly lower than LFQ[9][10] | Generally higher, identifying more proteins per run.[9][10] | While LFQ may identify more proteins, SILAC provides more precise quantification for those identified. |
| Throughput | Moderate, requires metabolic labeling phase. | High, no labeling step required. | The trade-off for higher precision is a longer initial experimental setup. |
| Cost | Higher, due to labeled amino acids. | Lower, no labeling reagents needed.[10] | The investment in labeled standards is justified by the higher quality of quantitative data. |
Table 2: Experimental Workflow Comparison
| Stage | 13C, 15N-Labeled Standard (SILAC) | Label-Free Quantification (LFQ) | Key Advantages of 13C, 15N-Labeling |
| Sample Preparation | Samples are combined at the cell or protein lysate stage.[5] | Samples are prepared and processed individually. | Minimizes variability introduced during sample handling, digestion, and fractionation.[5] |
| Data Acquisition (MS) | Light and heavy peptide pairs are analyzed in the same MS run. | Each sample is analyzed in a separate MS run. | Eliminates run-to-run variation in instrument performance. |
| Data Analysis | Ratiometric analysis of light/heavy peak intensities. | Intensity-based analysis across different runs. | More straightforward and less prone to normalization errors. |
Experimental Protocols
Detailed Methodology for SILAC-based Quantification
The following protocol outlines a typical workflow for a quantitative proteomics experiment using 13C, 15N-labeled standards (SILAC).
1. Cell Culture and Metabolic Labeling:
-
Adaptation Phase: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing standard amino acids (e.g., L-arginine and L-lysine). The second population is grown in "heavy" medium where the standard amino acids are replaced with their 13C and/or 15N-labeled counterparts (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).[3][11]
-
Incorporation: Cells are cultured for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy amino acids into the proteome.[11]
2. Experimental Treatment:
-
The "light" and "heavy" cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
3. Sample Harvesting and Lysis:
-
Cells from both populations are harvested and lysed using an appropriate buffer.
4. Protein Quantification and Mixing:
-
The protein concentration of each lysate is determined.
-
Equal amounts of protein from the "light" and "heavy" lysates are combined.[12]
5. Protein Digestion:
-
The combined protein mixture is subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.[3]
6. Peptide Fractionation and Desalting (Optional but Recommended):
-
The peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Peptides are desalted using C18 spin columns.
7. LC-MS/MS Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the "light" and "heavy" peptide pairs, which are separated by a known mass difference.[12]
8. Data Analysis:
-
Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs.[13] This ratio directly reflects the relative abundance of the protein between the two experimental conditions.
Visualizing the Advantage: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize a typical SILAC experimental workflow and a relevant signaling pathway that can be studied using this powerful technique.
Caption: SILAC Experimental Workflow.
References
- 1. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. scispace.com [scispace.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic evaluation of label-free and super-SILAC quantification for proteome expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methylxanthine-¹³C₄,¹⁵N₃: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe and compliant disposal of 1-Methylxanthine-¹³C₄,¹⁵N₃, a non-radioactive, isotopically labeled compound frequently used in mass spectrometry and metabolic studies. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.
Hazard Assessment and Key Data
| Property | Value | Source |
| Synonyms | 2,6-Dihydroxy-1-methylpurine-¹³C₄,¹⁵N₃ | [4][5] |
| Physical Form | Solid powder | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed | |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| Primary Route of Exposure | Ingestion, skin contact, eye contact | |
| Radioactivity | Non-radioactive | [3] |
Experimental Workflow and Disposal Protocol
The primary use of 1-Methylxanthine-¹³C₄,¹⁵N₃ is as an internal standard in quantitative mass spectrometry, often in studies involving biological matrices. The disposal procedure should be initiated at the point of waste generation.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in chemical waste management.
-
Solid Waste:
-
Place any unused or expired pure 1-Methylxanthine-¹³C₄,¹⁵N₃, along with any contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a designated solid chemical waste container.
-
This container must be clearly labeled as "Hazardous Chemical Waste - Solid" and list all contents, including "1-Methylxanthine-¹³C₄,¹⁵N₃".
-
-
Liquid Waste:
-
Solutions containing 1-Methylxanthine-¹³C₄,¹⁵N₃, including residual experimental samples (e.g., in solvents like methanol, acetonitrile, or aqueous buffers), should be collected in a designated liquid chemical waste container.
-
This container must be compatible with the solvents used (e.g., a glass or polyethylene (B3416737) container for organic solvents).
-
The container must be clearly labeled as "Hazardous Chemical Waste - Liquid" and list all constituents, including the solvent and "1-Methylxanthine-¹³C₄,¹⁵N₃".
-
Do not mix incompatible waste streams. For example, do not mix acidic waste with organic solvent waste.
-
Step 2: Container Management
Proper containerization prevents spills and ensures safe handling.
-
All waste containers must be in good condition, with tightly sealing lids.
-
Keep waste containers closed except when adding waste.[5][6]
-
Ensure containers are stored in a designated satellite accumulation area within the laboratory.[7]
-
Do not overfill containers; leave adequate headspace to prevent spills.
Step 3: Disposal Procedure
-
Never dispose of 1-Methylxanthine-¹³C₄,¹⁵N₃ down the drain or in regular trash. [6]
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EH&S) or hazardous waste management program.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.
Step 4: Decontamination
-
Any glassware or equipment that has come into contact with 1-Methylxanthine-¹³C₄,¹⁵N₃ should be thoroughly decontaminated.
-
Triple-rinse glassware with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Methylxanthine-¹³C₄,¹⁵N₃.
References
- 1. 1-Methylxanthine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Guide for 1-Methylxanthine-¹³C₄,¹⁵N₃
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 1-Methylxanthine-¹³C₄,¹⁵N₃. The following procedures are designed to ensure the safe handling and disposal of this compound, thereby minimizing risk to personnel and the environment.
Hazard Identification and Safety Data
1-Methylxanthine is categorized as an irritant and a combustible solid. While specific data for the isotopically labeled 1-Methylxanthine-¹³C₄,¹⁵N₃ is not available, the stable isotopic labels are not expected to alter the chemical hazards of the parent compound.
| Property | Value | Source |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | PubChem |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Combustibility | Combustible Solid | Sigma-Aldrich |
Personal Protective Equipment (PPE)
To ensure safety when handling 1-Methylxanthine-¹³C₄,¹⁵N₃, the following personal protective equipment is mandatory.
-
Eye Protection : Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[1][2]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Body Protection : A standard laboratory coat must be worn to protect clothing and skin. For tasks with a higher risk of dust generation, flame-retardant coveralls may be necessary.[1][3]
-
Respiratory Protection : If working in an area with poor ventilation or when there is a risk of inhaling dust, a dust mask or respirator should be used.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step operational plan will ensure the safe handling of 1-Methylxanthine-¹³C₄,¹⁵N₃ throughout its lifecycle in the laboratory.
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
- The compound should be stored at the recommended temperature of -20°C.
2. Preparation for Use:
- Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
- All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Avoid generating dust when weighing or transferring the powder. Use appropriate tools, such as a spatula, and handle the compound gently.
3. Experimental Use:
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- If heating is required, use appropriate and controlled heating methods, being mindful that the compound is a combustible solid.
- Keep containers closed when not in use to prevent contamination and exposure.
Disposal Plan
Proper disposal of 1-Methylxanthine-¹³C₄,¹⁵N₃ and any contaminated materials is crucial to protect the environment and comply with regulations.
1. Waste Segregation and Collection:
- All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[4]
- Aqueous waste containing 1-Methylxanthine-¹³C₄,¹⁵N₃ should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain.[5]
- Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
2. Storage of Waste:
- Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
- Ensure that the waste is segregated from incompatible materials.
3. Final Disposal:
- All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4][5]
- Complete all required waste disposal documentation accurately.
Workflow for Handling 1-Methylxanthine-¹³C₄,¹⁵N₃
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
